Trap-101 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2.ClH/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19;/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVMLMQAMCKVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873567-76-1, 1216621-00-9 | |
| Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenimidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Target: A Technical Guide to the Identification and Validation of Trap-101 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the target identification and validation of Trap-101 hydrochloride, a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor. The following sections provide a comprehensive overview of its binding characteristics, the signaling pathways it modulates, and the experimental methodologies used to validate its mechanism of action, particularly in the context of neurological disorders such as Parkinson's disease.
Target Identification: NOP Receptor Antagonism
This compound has been identified as a potent and selective competitive antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It is an achiral analogue of the known NOP receptor antagonist, J-113397.[3] The primary target was elucidated through a series of in vitro binding and functional assays.
Quantitative Data: Binding Affinity and Selectivity
The binding affinity of this compound for the human NOP receptor and its selectivity over other classical opioid receptors (mu, kappa, and delta) have been determined using receptor binding assays with membranes from Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.[1] The pKi values, representing the negative logarithm of the inhibitory constant (Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Target Receptor | Cell Line | pKi Value |
| NOP | CHO | 8.65 |
| μ-opioid | CHO | 6.60 |
| κ-opioid | CHO | 6.14 |
| δ-opioid | CHO | < 5 |
| Table 1: Binding affinities of this compound for human opioid receptors.[1] |
These data demonstrate that this compound possesses a high affinity for the NOP receptor and exhibits significant selectivity over the classical opioid receptors.
Mechanism of Action and Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Nociceptin/Orphanin FQ (N/OFQ), primarily couples to inhibitory G proteins (Gi/o).[4] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Furthermore, NOP receptor activation modulates ion channel activity, typically leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[4]
As a competitive antagonist, this compound binds to the NOP receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist N/OFQ, thereby preventing the initiation of the downstream signaling cascade.
Below is a diagram illustrating the NOP receptor signaling pathway and the inhibitory action of this compound.
Target Validation in a Preclinical Model of Parkinson's Disease
The efficacy of this compound as a NOP receptor antagonist has been validated in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.[2] This model mimics the dopaminergic neurodegeneration observed in Parkinson's disease.[5][6] In these studies, this compound was shown to alleviate motor deficits, providing in vivo validation of its therapeutic potential.[2]
Experimental Protocols
A general workflow for the in vivo validation of this compound is outlined below.
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., medial forebrain bundle or substantia nigra).
-
Neurotoxin Injection: A solution of 6-hydroxydopamine (6-OHDA) is unilaterally injected into the target area using a microsyringe. This selectively destroys dopaminergic neurons, creating a hemiparkinsonian model.[6][7]
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care, including analgesics.
-
Model Validation: The extent of the dopaminergic lesion is often confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.
-
Probe Implantation: A microdialysis guide cannula is stereotaxically implanted in a target brain region, such as the substantia nigra or ventromedial thalamus.
-
Recovery: Animals are allowed to recover from the implantation surgery.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., GABA, glutamate) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[8]
Studies have shown that the anti-parkinsonian effects of this compound are associated with a reduction in glutamate and an increase in GABA release in the substantia nigra, and a decrease in GABA release in the ventromedial thalamus.[2]
Experimental Workflow Diagram
The logical flow of the target validation process, from model creation to data analysis, is depicted in the following diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel nociceptin/orphanin FQ receptor antagonist Trap-101 alleviates experimental parkinsonism through inhibition of the nigro-thalamic pathway: positive interaction with L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRAP-101 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 5. criver.com [criver.com]
- 6. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The rotational model and microdialysis: Significance for dopamine signalling, clinical studies, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Trap-101 Hydrochloride: A Preliminary Toxicity and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available preliminary data on the toxicity and mechanism of action of Trap-101 hydrochloride. As a novel antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, Trap-101 presents a promising therapeutic avenue for neurological disorders. This document is intended to inform researchers, scientists, and drug development professionals by consolidating the existing, albeit limited, preclinical information and outlining standard methodologies for further toxicological assessment.
Introduction to this compound
This compound is a non-peptide antagonist of the NOP receptor, a G protein-coupled receptor involved in a wide range of physiological and pathological processes, including pain, mood, and movement control. The N/OFQ-NOP receptor system is a target of interest for the development of new treatments for conditions such as Parkinson's disease, depression, and chronic pain.[1][2] Preclinical studies have demonstrated the potential of NOP receptor antagonists to alleviate symptoms in animal models of these disorders.[3]
Summary of In Vivo Data
To date, comprehensive public data on the formal toxicity screening of this compound is limited. However, a key study investigating its effects in rodent models of Parkinson's disease provides some initial insights into its biological activity and tolerability at specific doses.
| Parameter | Species | Dosage | Observed Effect | Reference |
| Motor Activity (Naïve) | Rat | 10 mg/kg | Stimulation of motor activity | [3] |
| Motor Activity (Naïve) | Rat | 30 mg/kg | Inhibition of motor activity | [3] |
| Therapeutic Efficacy (Hemiparkinsonian) | Rat | Starting at 1 mg/kg | Alleviation of akinesia/bradykinesia | [3] |
| Motor Function (Hemiparkinsonian) | Rat | 30 mg/kg | Did not worsen motor deficit | [3] |
This table summarizes the currently available in vivo data for this compound. The absence of comprehensive LD50 and NOAEL values highlights the need for dedicated toxicity studies.
Mechanistic Profile: NOP Receptor Signaling
Trap-101 functions by blocking the NOP receptor. The NOP receptor is the most recently identified member of the opioid receptor family and is activated by its endogenous ligand, nociceptin/orphanin FQ (N/OFQ).[4] Its activation leads to various cellular responses, primarily through G-protein coupling.
Signaling Pathway
The NOP receptor primarily couples to Gαi/o proteins. This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, inhibition of voltage-gated Ca2+ channels, and activation of inwardly rectifying K+ channels.[5] These actions collectively reduce neuronal excitability and neurotransmitter release.[5] The following diagram illustrates this primary signaling pathway.
Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of Trap-101 HCl.
Proposed Experimental Workflow for Preliminary Toxicity Screening
Given the absence of published, detailed toxicity protocols for this compound, this section outlines a standard, logical workflow for a preliminary in vitro and in vivo toxicity screening. This workflow is based on established principles of preclinical drug safety assessment.
Caption: Proposed Workflow for Preliminary Toxicity Screening of this compound.
Detailed Methodologies for Key Experiments
The following are detailed, standard protocols for the key experiments proposed in the workflow above.
4.1.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate relevant neuronal or hepatic cell lines (e.g., SH-SY5Y, HepG2) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
4.1.2. Acute Single-Dose Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral or intravenous dose of this compound to one animal. The initial dose is selected based on any available data, or a default starting dose (e.g., 175 mg/kg).
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). If the animal dies, the next animal is dosed at a lower level.
-
Endpoint: Continue the procedure until the criteria for stopping are met (e.g., four animals have been dosed following a reversal of outcome). The LD50 is then calculated using statistical software.
Conclusion and Future Directions
The available data suggests that this compound is a promising NOP receptor antagonist with potential therapeutic applications. However, the current understanding of its safety profile is incomplete. The preliminary in vivo studies indicate a dose-dependent effect on motor activity, but a comprehensive toxicological evaluation is imperative for further development.
The proposed workflow provides a roadmap for establishing a foundational safety profile for this compound. Data from these studies, particularly the determination of a No-Observed-Adverse-Effect Level (NOAEL) from repeated-dose studies, will be critical for the design of future non-clinical and clinical trials. Researchers are strongly encouraged to conduct these standard toxicity assessments to fully characterize the risk-benefit profile of this novel compound.
References
- 1. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel nociceptin/orphanin FQ receptor antagonist Trap-101 alleviates experimental parkinsonism through inhibition of the nigro-thalamic pathway: positive interaction with L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
Trap-101 Hydrochloride: A Technical Whitepaper on Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Trap-101 hydrochloride, a novel, potent, and selective inhibitor of the Receptor Tyrosine Kinase (RTK) family member, RTK-X. Dysregulation of the RTK-X signaling pathway is a known driver in several oncology indications, making it a compelling target for therapeutic intervention.[1] This whitepaper details the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound across multiple preclinical species, summarizes its in vitro and in vivo potency and efficacy, and provides detailed experimental protocols for the key studies conducted. All data presented herein are intended to support the ongoing development of this compound as a potential therapeutic agent.
Introduction
This compound is a small molecule inhibitor targeting the ATP-binding site of RTK-X, a key enzyme in a signaling cascade that promotes cell proliferation and survival in specific cancer types.[2][3] By inhibiting RTK-X, Trap-101 aims to block downstream signaling, thereby inducing cell cycle arrest and apoptosis in malignant cells. The compound is formulated as a hydrochloride salt to improve aqueous solubility and dissolution characteristics, which is a common strategy in drug development to enhance oral bioavailability.[4][5]
Preclinical evaluation is essential for characterizing the safety, efficacy, and pharmacokinetic profile of a new drug candidate before it can proceed to human clinical trials.[6] This guide summarizes the foundational PK and PD studies that form the basis of our understanding of this compound's therapeutic potential.
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound was evaluated in mice, rats, and dogs to understand its absorption, distribution, metabolism, and excretion (ADME).[7] These studies are crucial for predicting the drug's behavior in humans and for establishing a safe and effective dosing regimen.[8]
In Vivo Pharmacokinetic Parameters
Single-dose pharmacokinetic studies were conducted in three preclinical species via intravenous (IV) and oral (PO) administration. Plasma concentrations of Trap-101 were determined using a validated LC-MS/MS method.[9][10] The key pharmacokinetic parameters are summarized in the tables below.
Table 1: Single Intravenous (IV) Dose Pharmacokinetics of Trap-101
| Parameter | Mouse (1 mg/kg) | Rat (1 mg/kg) | Dog (0.5 mg/kg) |
| CL (mL/min/kg) | 25.5 | 18.2 | 8.5 |
| Vd (L/kg) | 2.8 | 2.1 | 1.9 |
| t½ (h) | 1.2 | 1.3 | 2.6 |
| AUC (ng·h/mL) | 654 | 915 | 980 |
CL: Clearance; Vd: Volume of Distribution; t½: Half-life; AUC: Area Under the Curve
Table 2: Single Oral (PO) Dose Pharmacokinetics of Trap-101
| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) | Dog (5 mg/kg) |
| Cmax (ng/mL) | 850 | 1120 | 995 |
| Tmax (h) | 0.5 | 1.0 | 2.0 |
| AUC (ng·h/mL) | 3120 | 5490 | 7840 |
| F (%) | 48 | 60 | 80 |
Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC: Area Under the Curve; F: Bioavailability
Pharmacodynamics (PD)
The pharmacodynamic effects of Trap-101 were assessed through a series of in vitro and in vivo studies designed to confirm its mechanism of action and evaluate its anti-tumor efficacy.
In Vitro Potency and Selectivity
The inhibitory activity of Trap-101 was measured against its primary target, RTK-X, and a panel of other kinases to determine its potency and selectivity. Cellular activity was assessed by measuring the inhibition of substrate phosphorylation in a human cancer cell line (HCC-101) known to overexpress RTK-X.
Table 3: In Vitro Potency and Cellular Activity of Trap-101
| Assay Type | Target / Cell Line | Endpoint | Value |
| Biochemical Assay | Recombinant Human RTK-X | IC₅₀ | 2.5 nM |
| Biochemical Assay | Kinase Panel (100 kinases) | IC₅₀ | > 1 µM |
| Cell-Based Assay | HCC-101 Cell Line | EC₅₀ | 25 nM |
IC₅₀: Half-maximal Inhibitory Concentration; EC₅₀: Half-maximal Effective Concentration
In Vivo Efficacy: Xenograft Tumor Model
The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the HCC-101 human tumor cell line.[11] Mice bearing established tumors were treated orally with vehicle or Trap-101 once daily for 14 days. Tumor volumes were measured to assess treatment efficacy.[12]
Table 4: In Vivo Anti-Tumor Efficacy of Trap-101 in HCC-101 Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (TGI) at Day 14 (%) |
| Vehicle Control | 0 | 0% |
| Trap-101 HCl | 10 | 45% |
| Trap-101 HCl | 30 | 88% |
| Trap-101 HCl | 60 | 102% (Tumor Regression) |
PO: Oral Administration; QD: Once Daily
Signaling Pathways and Workflows
Visual representations of the targeted signaling pathway and the experimental workflow for the in vivo efficacy study are provided below.
Caption: Targeted RTK-X signaling pathway inhibited by Trap-101 HCl.
Caption: Experimental workflow for the in vivo xenograft efficacy study.
Detailed Experimental Protocols
LC-MS/MS Bioanalytical Method for Trap-101 in Plasma
This protocol describes the method for quantifying Trap-101 in plasma samples from pharmacokinetic studies.[13]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (a structurally similar molecule).
-
Vortex for 2 minutes to precipitate proteins.[9]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[14]
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of parent/daughter ion transitions for Trap-101 and the internal standard.
-
-
Quantification:
-
A calibration curve is generated using blank plasma spiked with known concentrations of Trap-101.
-
The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vitro Kinase Inhibition Assay
This protocol details the method used to determine the IC₅₀ of Trap-101 against recombinant RTK-X.[2][15]
-
Reagents and Materials:
-
Purified, recombinant human RTK-X enzyme.
-
A specific peptide substrate for RTK-X.
-
ATP (adenosine triphosphate).
-
This compound, serially diluted in DMSO.
-
Kinase assay buffer.
-
Detection reagent (e.g., luminescence-based to quantify remaining ATP).[16]
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the RTK-X enzyme to the wells of a 384-well plate.
-
Add 0.5 µL of serially diluted Trap-101 or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km value).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction and measure kinase activity by adding the detection reagent.
-
Measure the signal (e.g., luminescence) on a plate reader.
-
-
Data Analysis:
-
Convert the raw signal to percent inhibition relative to vehicle controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Tumor Growth Inhibition (Xenograft) Study
This protocol outlines the in vivo efficacy study in a mouse model.[11][17]
-
Cell Culture and Implantation:
-
Culture HCC-101 cells under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., Matrigel/PBS mixture).
-
Subcutaneously implant 5 x 10⁶ cells into the flank of female athymic nude mice.
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle orally, once daily, at the specified doses for 14 consecutive days.
-
Monitor animal body weight and general health daily.
-
-
Efficacy Assessment:
-
Measure tumor volumes three times per week throughout the study.
-
At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Conclusion
The preclinical data for this compound demonstrate a promising pharmacokinetic profile with good oral bioavailability across multiple species and potent, selective inhibition of the RTK-X target.[18][19] The compound exhibits significant dose-dependent anti-tumor efficacy in a relevant xenograft model.[20][21] These findings support the continued development of this compound as a potential therapeutic agent for cancers driven by aberrant RTK-X signaling. Further studies, including formal toxicology assessments, are underway to enable the progression of this candidate into clinical trials.[8]
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. benchchem.com [benchchem.com]
- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Toxicokinetics in preclinical drug development of small-molecule new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. api.pageplace.de [api.pageplace.de]
- 11. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. researchgate.net [researchgate.net]
- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
Trap-101 Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known solubility and stability characteristics of Trap-101 hydrochloride, a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor.[1] Due to the limited availability of comprehensive public data on this specific compound, this document also outlines standardized experimental protocols for determining aqueous and solvent solubility, as well as for conducting forced degradation and long-term stability studies, which are critical for preclinical and pharmaceutical development.
Core Compound Properties
This compound, with the chemical name 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, is a white to off-white powder.[2] Its molecular formula is C₂₄H₃₅N₃O₂·HCl, and it has a molecular weight of 434.01 g/mol .[2]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation potential. Based on available data, the solubility of this compound has been characterized in the following solvents:
| Solvent | Solubility |
| Water | ≥10 mg/mL |
| DMSO | <21.7 mg/mL (Sonication recommended) |
| Table 1: Known Solubility of this compound[2][3] |
For a comprehensive understanding of its biopharmaceutical properties, further solubility studies across a range of pH values (typically pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) and in various organic solvents are recommended.
Stability Profile
Standard stability testing involves long-term studies under defined storage conditions and accelerated (stressed) conditions to predict degradation pathways.[4]
Experimental Protocols
The following are detailed, standardized methodologies for conducting solubility and stability studies applicable to compounds like this compound.
Protocol 1: Aqueous pH-Solubility Profile
Objective: To determine the aqueous solubility of this compound at different pH levels.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at pH 1.2, 4.5, and 6.8
-
HPLC-grade water
-
Vortex mixer
-
Incubator/shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Methodology:
-
Prepare supersaturated solutions of this compound in each pH buffer.
-
Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) in a shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Following equilibration, centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each pH condition.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-intensity light source (photostability chamber)
-
Oven (for thermal stress)
-
Humidity chamber
-
HPLC-MS/MS system
Methodology:
-
Acid and Base Hydrolysis: Dissolve this compound in solutions of varying acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) concentrations. Incubate at elevated temperatures (e.g., 60°C) and sample at various time points.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature and at elevated temperatures. Sample at different intervals.
-
Thermal Degradation: Expose solid this compound to high temperatures (e.g., 80°C) and analyze for degradation over time.
-
Photostability: Expose solid and solution samples of this compound to a controlled light source as per ICH Q1B guidelines.
-
Analyze all samples using an HPLC-MS/MS system to separate and identify any degradation products.
Mechanism of Action and Signaling Pathway
Trap-101 is an antagonist of the Nociceptin/Orphanin FQ (NOP) receptor.[1] Its mechanism of action in experimental models of Parkinson's disease involves the blockade of nigral NOP receptors, which leads to an impairment of nigro-thalamic transmission.[1] This action is associated with a reduction in glutamate release and an enhancement of GABA release in the substantia nigra, along with a decrease in GABA release in the ventro-medial thalamus.[1]
Caption: Proposed signaling pathway of Trap-101 in the substantia nigra and ventro-medial thalamus.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
References
- 1. The novel nociceptin/orphanin FQ receptor antagonist Trap-101 alleviates experimental parkinsonism through inhibition of the nigro-thalamic pathway: positive interaction with L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trap-101 = 98 HPLC, powder 1216621-00-9 [sigmaaldrich.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Trap-101 Hydrochloride: A Technical Guide for Researchers
Introduction: Trap-101 hydrochloride is a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor superfamily.[1][2] Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), modulate a distinct range of physiological processes, including pain, mood, and motor control. This compound, as a competitive antagonist, serves as a critical tool for elucidating the physiological and pathological roles of the N/OFQ-NOP system.[2] Notably, it has demonstrated efficacy in attenuating motor deficits in a rat model of Parkinson's disease, highlighting its therapeutic potential for neurological disorders.[2] This guide provides an in-depth overview of the technical specifications, experimental protocols, and relevant biological pathways associated with this compound.
Physicochemical and Pharmacological Properties
This compound is a synthetic molecule, also known by its chemical name 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride.[3] Its key properties are summarized in the tables below for easy reference.
| Identifier | Value |
| CAS Number | 1216621-00-9[1][3][4][5][6] |
| Molecular Formula | C₂₄H₃₆ClN₃O₂[1][6] |
| Molecular Weight | 434.02 g/mol [6] |
| Synonyms | Trap 101 HCl[6] |
| Specification | Value |
| Purity | ≥98% (HPLC)[3][5] |
| Solubility | <21.7 mg/mL in DMSO[4][6] ≥10 mg/mL in H₂O[5] |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year[6] |
Receptor Binding Affinity
This compound exhibits high selectivity for the NOP receptor over classical opioid receptors. This selectivity has been quantified using GTPγ³⁵S binding assays with membranes from Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor (hNOP).
| Receptor | pKi |
| NOP | 8.65[2] |
| μ-opioid | 6.60[2] |
| κ-opioid | 6.14[2] |
| δ-opioid | <5[2] |
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation can modulate various downstream effectors, including protein kinases and ion channels, influencing a wide array of cellular functions. As an antagonist, this compound blocks these agonist-induced signaling events.
Caption: NOP receptor signaling cascade and the antagonistic action of Trap-101 HCl.
Experimental Protocols
[³⁵S]GTPγS Binding Assay for NOP Receptor Antagonism
This protocol details the methodology to determine the functional antagonism of this compound at the NOP receptor. The assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
1. Materials and Reagents:
-
Membrane preparations from cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine diphosphate (GDP).
-
NOP receptor agonist (e.g., N/OFQ).
-
This compound.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
2. Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (for control wells).
-
Add a fixed concentration of the NOP receptor agonist (typically its EC₈₀ concentration) to all wells except for the basal binding control.
-
Add the CHO-hNOP membrane preparation (typically 5-20 µg of protein per well).
-
Add GDP to a final concentration of 10 µM.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 50-100 pM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value from the resulting inhibition curve.
-
Determine the pA₂ or Ki value using the Cheng-Prusoff equation to quantify the antagonist potency.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
In Vivo Assessment in a Rat Model of Parkinson's Disease
This protocol provides a representative framework for evaluating the efficacy of this compound in an animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model.
1. Animal Model Creation:
-
Induce unilateral lesions of the nigrostriatal dopamine pathway in adult male rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Confirm the lesion severity 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).
2. Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 10, 30 mg/kg).
-
Include a vehicle-treated control group and potentially a positive control group treated with a standard anti-parkinsonian drug (e.g., L-DOPA).
3. Behavioral Assessment:
-
Cylinder Test (Akinesia/Bradykinesia): Place the rat in a transparent cylinder and record the number of times it uses its contralateral (impaired) and ipsilateral forelimbs for wall exploration. An increase in the use of the contralateral limb indicates therapeutic efficacy.
-
Stepping Test (Gait Ability): Hold the rat so that only one forepaw touches a moving surface. Count the number of adjusting steps taken with that paw over a set distance. Test both forepaws.
-
Rotarod Test (Motor Coordination): Measure the latency to fall from a rotating rod with accelerating speed. An increased latency suggests improved motor coordination.
-
Conduct behavioral tests at a set time point after drug administration (e.g., 90 minutes).
4. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the drug-treated groups with the vehicle-treated control group.
-
A statistically significant improvement in motor performance in the this compound-treated groups would indicate a positive therapeutic effect.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Trap-101 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trap-101 hydrochloride is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including pain modulation, reward, and movement control. As a research tool, this compound is instrumental in elucidating the cellular and molecular mechanisms governed by the NOP receptor signaling pathway. These application notes provide a comprehensive overview and a foundational experimental protocol for the use of this compound in a cell culture setting.
Mechanism of Action
The NOP receptor, upon activation by its endogenous ligand N/OFQ, couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Additionally, NOP receptor activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways.[3][4]
This compound acts as a competitive antagonist at the NOP receptor, blocking the binding of N/OFQ and other agonists. This inhibitory action prevents the downstream signaling events typically associated with NOP receptor activation. Therefore, in the presence of this compound, a challenge with a NOP receptor agonist is expected to result in a blunted or completely blocked decrease in cAMP levels and a lack of MAPK pathway activation.
Quantitative Data Summary
While specific in vitro quantitative data for this compound is not extensively available in the public domain, the following table provides a template for researchers to populate with their experimentally determined values. For reference, in vivo studies have utilized concentrations such as 10 µM for direct perfusion in rat brain tissue. This concentration can serve as a starting point for in vitro dose-response experiments.
| Parameter | Value | Cell Line | Experimental Conditions |
| IC50 (cAMP Inhibition) | Determine Experimentally | e.g., CHO-hNOP, HEK293-hNOP | Pre-treatment with this compound followed by stimulation with a NOP receptor agonist (e.g., N/OFQ). |
| IC50 (p38 MAPK Phos.) | Determine Experimentally | e.g., SH-SY5Y, PC12 | Pre-treatment with this compound followed by stimulation with a NOP receptor agonist. |
| IC50 (ERK1/2 Phos.) | Determine Experimentally | e.g., CHO-hNOP, HEK293-hNOP | Pre-treatment with this compound followed by stimulation with a NOP receptor agonist. |
| Optimal Concentration | Determine Experimentally | Cell line-dependent | Based on dose-response curves from functional assays. |
| Cytotoxicity (CC50) | Determine Experimentally | Various cell lines | Assessed using methods such as MTT or LDH assays. |
Signaling Pathways
The following diagrams illustrate the NOP receptor signaling pathway and the inhibitory effect of this compound.
Caption: NOP Receptor Signaling Pathway and Inhibition by Trap-101 HCl.
Experimental Protocols
This section provides a detailed, generalized protocol for studying the effects of this compound in a cell culture system. Researchers should optimize these protocols for their specific cell lines and experimental goals.
Cell Culture and Maintenance
-
Cell Lines: Use a cell line endogenously expressing the NOP receptor (e.g., SH-SY5Y neuroblastoma cells) or a recombinant cell line overexpressing the human NOP receptor (e.g., CHO-hNOP, HEK293-hNOP).
-
Culture Media: Culture cells in the appropriate medium (e.g., DMEM, DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and any necessary selection antibiotics for recombinant cell lines.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Preparation of this compound Stock Solution
-
Solvent: this compound is typically soluble in water or DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free culture medium. Ensure the final solvent concentration in the culture medium is low (e.g., <0.1%) and consistent across all treatment groups, including the vehicle control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the antagonist activity of this compound.
Caption: General Experimental Workflow for Trap-101 HCl.
Key Experimental Assays
This assay quantifies the ability of this compound to block agonist-induced inhibition of cAMP production.
-
Protocol:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
(Optional) Starve cells in serum-free medium for 2-4 hours.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add various concentrations of this compound or vehicle and incubate for 15-30 minutes.
-
Stimulate cells with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ at its EC80) in the presence of forskolin (an adenylyl cyclase activator) for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
This method assesses the effect of this compound on agonist-induced phosphorylation of ERK1/2 and p38 MAPK.
-
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for at least 4 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate cells with a NOP receptor agonist for 5-15 minutes.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total ERK1/2 or p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of concentrations of this compound for 24-72 hours.
-
Perform a cell viability assay, such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
For the MTT assay, add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot cell viability (%) against the log concentration of this compound to determine the CC50 (50% cytotoxic concentration).
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak antagonist effect | - Inactive compound.- Incorrect concentration range.- Low NOP receptor expression. | - Verify the identity and purity of Trap-101 HCl.- Perform a wider dose-response curve.- Confirm NOP receptor expression by qPCR or Western blotting. |
| High background signal in assays | - High basal NOP receptor activity.- Non-specific effects of the compound. | - Optimize cell starvation time.- Include appropriate controls (e.g., other receptor antagonists). |
| Variability between experiments | - Inconsistent cell passage number.- Variation in incubation times.- Freeze-thaw of reagents. | - Use cells within a defined passage number range.- Standardize all incubation times precisely.- Aliquot and store reagents properly. |
| Cytotoxicity observed | - Compound is toxic at the tested concentrations.- Solvent toxicity. | - Lower the concentration range for functional assays.- Ensure the final solvent concentration is non-toxic. |
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the NOP receptor in cellular signaling. The protocols outlined in these application notes provide a solid foundation for researchers to design and execute experiments to characterize the effects of this antagonist in various cell culture models. As with any experimental system, optimization of concentrations, incubation times, and cell-specific conditions is essential for obtaining robust and reproducible data.
References
- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trap-101 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Trap-101 hydrochloride, a selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, in preclinical animal models, with a particular focus on models of Parkinson's disease.
Introduction
This compound is a potent and selective antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It has shown efficacy in alleviating motor deficits in animal models of Parkinson's disease, suggesting its potential as a therapeutic agent for this neurodegenerative disorder. These notes provide detailed protocols for the preparation and administration of this compound, as well as for the execution of relevant behavioral and neurochemical experiments in rodent models.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₅N₃O₂ · HCl | [1] |
| Molecular Weight | 434.01 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | ≥10 mg/mL in water | [1] |
| Storage | Store powder at 2-8°C. | [1] |
Mechanism of Action
This compound acts as a competitive antagonist at the NOP receptor. In the context of Parkinson's disease models, its therapeutic effects are believed to be mediated through the blockade of NOP receptors in the substantia nigra. This blockade leads to a reduction in the inhibitory effects of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), on the nigro-thalamic pathway. The presumed signaling cascade is depicted in the diagram below.
Caption: Signaling pathway of the NOP receptor and the antagonistic action of this compound.
Pharmacokinetics and Toxicology
Pharmacokinetics (ADME): To date, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. Researchers should consider conducting pharmacokinetic studies to determine key parameters such as bioavailability, half-life, and tissue distribution to optimize dosing regimens.
Toxicology: this compound is classified as Acute Toxicity Category 3 for oral administration.[1] Comprehensive safety pharmacology and toxicology studies are not readily available in the public domain. In a study using a rat model of Parkinson's disease, a high dose of 30 mg/kg did not worsen motor deficits, suggesting a reasonable safety margin for efficacy studies. However, a full toxicological profile has not been established.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride)
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
This compound is soluble in water.[1] For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, dissolve the powder in sterile saline to the desired concentration.
-
For intravenous (i.v.) injection, dissolve the powder in sterile water for injection or sterile saline.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the prepared solution at 2-8°C for short-term use. For long-term storage, consult stability data, which is not currently available in the literature.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral lesion of the nigrostriatal pathway using 6-OHDA to induce a hemiparkinsonian rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Protocol:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL. The solution should be protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame.
-
Expose the skull and locate the bregma.
-
Drill a small hole at the desired coordinates for targeting the medial forebrain bundle (MFB) or the substantia nigra. Example coordinates for the MFB in rats (from bregma): Anteroposterior (AP): -2.8 mm; Mediolateral (ML): +2.0 mm; Dorsoventral (DV): -9.0 mm from the skull surface.
-
6-OHDA Injection: Slowly infuse 2-4 µL of the 6-OHDA solution into the target brain region at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle and suture the incision.
-
Allow the animals to recover for at least 2-3 weeks before behavioral testing to ensure the lesion has fully developed.
Caption: Workflow for creating the 6-OHDA rat model of Parkinson's disease.
Assessment of Motor Function
4.3.1. Rotarod Test
The rotarod test is used to assess motor coordination and balance.
Protocol:
-
Acclimatize the rats to the rotarod apparatus for 2-3 days before testing.
-
On the test day, place the rat on the rotating rod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.
-
Administer this compound at the desired dose and time point before testing.
4.3.2. Gait Analysis
Gait analysis provides detailed information on walking patterns.
Protocol:
-
Use a dedicated gait analysis system (e.g., CatWalk XT) or a custom-built apparatus with a transparent walkway and a high-speed camera.
-
Allow the rats to walk freely along the walkway.
-
Record several runs for each animal.
-
Analyze the recordings to determine various gait parameters, including stride length, swing speed, and paw print area.
-
Administer this compound and assess its effects on gait parameters in 6-OHDA lesioned rats.
In Vivo Microdialysis for Neurotransmitter Measurement
This technique allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions.
Protocol:
-
Probe Implantation: Anesthetize the rat and implant a microdialysis guide cannula stereotaxically into the target brain region (e.g., substantia nigra or ventro-medial thalamus).
-
Allow the animal to recover for at least 24-48 hours.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline, administer this compound.
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
Neurochemical Analysis: Analyze the dialysate samples for glutamate and GABA concentrations using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
Caption: Experimental workflow for in vivo microdialysis.
Data Presentation
Quantitative data from studies using this compound should be summarized in a clear and structured format. Below are template tables for presenting efficacy data.
Note: The following tables are templates. Specific quantitative data from published studies on this compound is not available in the public domain and therefore these tables are for illustrative purposes only.
Table 2: Effect of this compound on Motor Function in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall on Rotarod (s) | Number of Steps (Contralateral Paw) |
| Vehicle | - | Data not available | Data not available |
| Trap-101 HCl | 1 | Data not available | Data not available |
| Trap-101 HCl | 3 | Data not available | Data not available |
| Trap-101 HCl | 10 | Data not available | Data not available |
| L-DOPA | Specify dose | Data not available | Data not available |
| Trap-101 HCl + L-DOPA | Specify doses | Data not available | Data not available |
Table 3: Effect of this compound on Neurotransmitter Levels in 6-OHDA Lesioned Rats
| Brain Region | Treatment Group | Dose | % Change in Glutamate vs. Baseline | % Change in GABA vs. Baseline |
| Substantia Nigra | Vehicle | - | Data not available | Data not available |
| Trap-101 HCl | 10 mg/kg, i.p. | Data not available | Data not available | |
| Ventro-medial Thalamus | Vehicle | - | Data not available | Data not available |
| Trap-101 HCl | 10 mg/kg, i.p. | Data not available | Data not available |
Conclusion
This compound is a valuable research tool for investigating the role of the NOP receptor in the pathophysiology of Parkinson's disease and for evaluating the therapeutic potential of NOP receptor antagonists. The protocols provided in these application notes offer a framework for conducting in vivo studies to assess the efficacy and mechanism of action of this compound. Further research is warranted to establish a complete pharmacokinetic and toxicological profile of this compound to support its potential development as a therapeutic agent.
References
Application Notes and Protocols for Trap-101 Hydrochloride In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trap-101 hydrochloride is a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] As a valuable research tool, it is utilized in in vivo studies to investigate the role of the NOP receptor system in various physiological and pathological processes, particularly in the context of neurological disorders such as Parkinson's disease.[1] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of this compound for in vivo research.
Data Presentation: In Vivo Dosages and Effects
The following table summarizes the quantitative data on this compound dosage and its observed effects in rodent models.
| Animal Model | Route of Administration | Dosage | Observed Effects | Reference |
| Naïve Rats | Systemic | 10 mg/kg | Stimulated motor activity | [1] |
| Naïve Rats | Systemic | 30 mg/kg | Inhibited motor activity | [1] |
| Naïve Wild-Type Mice | Systemic | 10 mg/kg | Stimulated motor activity | [1] |
| Naïve Wild-Type Mice | Systemic | 30 mg/kg | Inhibited motor activity | [1] |
| 6-hydroxydopamine (6-OHDA) hemilesioned rats (Parkinson's model) | Systemic | Starting at 1 mg/kg | Alleviation of akinesia/bradykinesia and improved gait | [1] |
| 6-OHDA hemilesioned rats | Systemic | 10 mg/kg | Anti-akinetic/anti-bradykinetic effects, reduced glutamate and enhanced GABA release in substantia nigra, reduced GABA release in ventro-medial thalamus | [1] |
| 6-OHDA hemilesioned rats | Local perfusion into substantia nigra reticulata | 10 µM | Anti-akinetic/anti-bradykinetic effects | [1] |
| 6-OHDA hemilesioned rats | Systemic (in combination with L-DOPA) | 10 mg/kg Trap-101 + 0.1 mg/kg L-DOPA (ineffective dose) | Larger neurochemical and behavioral responses compared to either drug alone | [1] |
Mechanism of Action
This compound acts as an antagonist at the NOP receptor. In the context of Parkinson's disease models, its therapeutic effects are attributed to the blockade of nigral NOP receptors. This action leads to an impairment of the nigro-thalamic transmission, resulting in reduced glutamate and increased GABA release in the substantia nigra, and decreased GABA release in the ventro-medial thalamus.[1] This modulation of neurotransmitter release is believed to underlie the observed improvements in motor function.
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment cited in the literature for this compound.
Protocol: Assessment of Motor Function in a Rat Model of Parkinson's Disease
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Model Induction: Unilateral lesion of the nigrostriatal dopamine pathway is induced by a stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This creates a hemiparkinsonian rat model.
2. Drug Preparation and Administration:
-
This compound Formulation: Dissolve this compound in a suitable vehicle, such as saline or a solution of 2% dimethyl sulfoxide (DMSO) in saline. The final concentration should be calculated based on the desired dosage (e.g., 1, 10, or 30 mg/kg).
-
Route of Administration: For systemic administration, the drug solution is typically injected intraperitoneally (i.p.) or subcutaneously (s.c.). For local administration into a specific brain region like the substantia nigra reticulata, a microdialysis probe is surgically implanted, and the drug is perfused at a specific concentration (e.g., 10 µM).
3. Experimental Groups:
-
Vehicle control group.
-
This compound treated groups (e.g., 1, 10, 30 mg/kg).
-
Positive control group (e.g., L-DOPA).
-
Combination therapy group (e.g., this compound + L-DOPA).
4. Behavioral Assessment:
-
Akinesia/Bradykinesia Tests:
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its forelimbs. A reduction in the use of the contralateral forelimb indicates akinesia.
-
Stepping Test: Hold the rat and allow its forepaws to touch a moving surface. Count the number of adjusting steps made with each forelimb.
-
-
Gait Analysis: Use a specialized gait analysis system to measure various parameters of locomotion, such as stride length, stance width, and swing speed.
5. Neurochemical Analysis (optional, via in vivo microdialysis):
-
Position a microdialysis probe in the target brain region (e.g., substantia nigra or ventro-medial thalamus).
-
Collect dialysate samples at regular intervals before and after drug administration.
-
Analyze the samples for neurotransmitter levels (e.g., glutamate, GABA) using high-performance liquid chromatography (HPLC).
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Proposed signaling pathway of this compound in alleviating parkinsonism.
References
Application Notes and Protocols for the Evaluation of TRAP1 Inhibitors using TRAP1-i-101
For research use only.
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial molecular chaperone belonging to the Heat Shock Protein 90 (Hsp90) family.[1] It is a key regulator of mitochondrial homeostasis, playing a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cells from various stressors. Dysregulation of TRAP1 function has been implicated in the progression of various diseases, including cancer, making it an attractive therapeutic target.[1]
These application notes provide detailed protocols for the in vitro and cellular evaluation of TRAP1 inhibitors, using the representative compound TRAP1-i-101 (a fictional name for a potent and selective TRAP1 inhibitor hydrochloride salt, based on publicly available data for similar compounds). The primary assays described are the measurement of TRAP1's ATPase activity, which is fundamental to its chaperone function, and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
TRAP1 Signaling Pathway in Mitochondria
TRAP1 modulates mitochondrial function through its interaction with a variety of client proteins. It can inhibit the activity of Succinate Dehydrogenase (SDH/Complex II) and other components of the electron transport chain, leading to a metabolic shift towards aerobic glycolysis, a characteristic of many cancer cells.[2] TRAP1 also interacts with Cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP), thereby regulating mitochondrial-mediated apoptosis.[1][3] The chaperone activity of TRAP1 is dependent on its ability to bind and hydrolyze ATP.[1]
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative TRAP1 inhibitors against TRAP1 and its related Hsp90 isoforms. Data is compiled from published studies on various selective TRAP1 inhibitors.[4][5]
| Compound ID | Target | IC50 (nM) | Selectivity vs. Hsp90α | Selectivity vs. Grp94 |
| Compound 5f | TRAP1 | 63.5 | 65-fold | 13-fold |
| Compound 6f | TRAP1 | 63.5 | 78-fold | 30-fold |
| Compound 36 | TRAP1 | 40 | >250-fold | >250-fold |
Experimental Protocols
TRAP1 ATPase Activity Assay
This assay directly measures the enzymatic activity of TRAP1 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A malachite green-based colorimetric method is a common and robust approach for this measurement.[1]
Materials:
-
Recombinant human TRAP1 protein
-
TRAP1-i-101
-
ATP
-
Assay Buffer: 40 mM EPPS (pH 7.5), 100 mM KCl, 20 mM MgCl2, 2 mM DTT
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well microplate
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of TRAP1-i-101 in 100% DMSO. Create a serial dilution of the compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of a 96-well plate.
-
Add 10 µL of the diluted TRAP1-i-101 or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
-
Add 20 µL of recombinant human TRAP1 (final concentration ~500 ng per reaction) to all wells except for the 'no enzyme' control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the ATPase reaction by adding 20 µL of 1 mM ATP solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and develop the color by adding 100 µL of the fresh Malachite Green working solution to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a phosphate standard curve by plotting absorbance versus phosphate concentration.
-
Determine the amount of phosphate released in each well by interpolating from the standard curve.
-
Calculate the percent inhibition for each concentration of TRAP1-i-101 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of an inhibitor in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[6][7]
Materials:
-
Cell line expressing TRAP1 (e.g., HeLa, PC3)
-
TRAP1-i-101
-
Cell culture medium and reagents
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Anti-TRAP1 antibody
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with TRAP1-i-101 at the desired concentration or with a vehicle control (DMSO) for 1-2 hours.
-
-
Heating:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using an anti-TRAP1 antibody.
-
Quantify the band intensities at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble TRAP1 protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of TRAP1-i-101 indicates target engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial chaperone TRAP1 regulates F-ATP synthase channel formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Trap-101 Hydrochloride in Mitochondrial Stress Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trap-101 hydrochloride, also known as ATR-101 or PD132301-02, is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1][2] While its primary target is ACAT1, downstream effects of this compound culminate in significant mitochondrial stress, making it a valuable tool for studying mitochondrial dysfunction and inducing apoptosis in relevant cell models, particularly in adrenocortical carcinoma (ACC).[3][4] The inhibition of ACAT1 by this compound disrupts cholesterol esterification, leading to a cascade of cellular events that directly impact mitochondrial integrity and function.[5]
The primary mechanism of this compound-induced mitochondrial stress involves the direct inhibition of F1F0-ATPase (ATP synthase).[3] This inhibition leads to a bioenergetic crisis characterized by three key events:
-
Mitochondrial Hyperpolarization: A paradoxical increase in the mitochondrial membrane potential.
-
Increased Reactive Oxygen Species (ROS) Production: An accumulation of damaging ROS within the mitochondria.
-
ATP Depletion: A significant drop in cellular ATP levels, leading to energy failure and apoptosis.[3]
These application notes provide detailed protocols for utilizing this compound to induce and measure these key indicators of mitochondrial stress.
Data Presentation
The following tables summarize the quantitative data for this compound (ATR-101/PD132301-02) from published studies. These values can serve as a starting point for experimental design.
| Parameter | Value | Cell Line | Comments | Reference |
| ACAT1 Inhibition (EC50) | 9 nM | - | Demonstrates high potency for its primary target. | [1][2] |
| ACAT2 Inhibition (EC50) | 368 nM | - | Shows selectivity for ACAT1 over ACAT2. | [1][2] |
| Cytotoxicity (24h) | ~40% reduction in survival at 30 µM | H295R | Indicates significant cell death at this concentration. | [1] |
Note: The mitochondrial effects, such as F1F0-ATPase inhibition, occur at concentrations similar to those causing cytotoxicity.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Mitochondrial Stress
Caption: Mechanism of this compound-induced mitochondrial dysfunction.
Experimental Workflow for Assessing Mitochondrial Stress
Caption: General workflow for studying mitochondrial stress with Trap-101 HCl.
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. An increase in the green/red fluorescence ratio indicates mitochondrial depolarization, while hyperpolarization can be observed as an initial increase in red fluorescence.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
H295R cells (or other suitable cell line)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
JC-1 staining solution (e.g., from a commercial kit)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed H295R cells into a black, clear-bottom 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight at 37°C in a humidified CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 1-50 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells. Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
JC-1 Staining:
-
Prepare the JC-1 working solution according to the manufacturer's instructions (a typical final concentration is 1-2 µM).
-
Remove the treatment medium and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.[6][7][8]
-
-
Fluorescence Measurement:
-
After incubation, remove the JC-1 solution and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~530 nm.
-
Red fluorescence (aggregates): Excitation ~540 nm, Emission ~590 nm.[8]
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
This protocol uses MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
This compound stock solution
-
H295R cells
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
MitoSOX Red reagent (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the JC-1 protocol.
-
MitoSOX Red Staining:
-
Prepare a fresh working solution of MitoSOX Red in HBSS or serum-free medium. A final concentration of 1-5 µM is recommended.[9]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the MitoSOX Red working solution to each well.
-
Incubate the plate at 37°C for 10-30 minutes, protected from light.[10]
-
-
Fluorescence Measurement:
-
After incubation, remove the MitoSOX Red solution and wash the cells three times with warm PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity using a plate reader (Excitation ~510 nm, Emission ~580 nm) or analyze by flow cytometry.
-
-
Data Analysis: An increase in fluorescence intensity relative to the vehicle control indicates an increase in mitochondrial superoxide production.
Quantification of Cellular ATP Levels using CellTiter-Glo®
This protocol employs a luminescent assay to quantify ATP, which is an indicator of metabolically active cells. A decrease in ATP levels is a hallmark of mitochondrial dysfunction.
Materials:
-
This compound stock solution
-
H295R cells
-
Cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed H295R cells in an opaque-walled 96-well plate and treat with this compound as described in steps 1 and 2 of the JC-1 protocol.
-
Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[11][12][13] Allow the reagent to equilibrate to room temperature before use.
-
Lysis and Luminescence Measurement:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: A decrease in the luminescent signal in treated cells compared to the vehicle control indicates a reduction in cellular ATP levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Therapeutic strategies for adrenocortical carcinoma: integrating genomic insights, molecular targeting, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. OUH - Protocols [ous-research.no]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. promega.com [promega.com]
Application of AT-101 in Cancer Cell Lines: A Detailed Overview
Note on nomenclature: The initial search for "Trap-101 hydrochloride" did not yield a matching compound. Based on the retrieved scientific literature, it is highly probable that the intended compound of interest is AT-101 , the R-(-)-enantiomer of gossypol. AT-101 is a well-documented small molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins. This document will proceed with the detailed application notes and protocols for AT-101.
Introduction
AT-101 is a potent BH3 mimetic that targets the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-XL, and Mcl-1.[1] By binding to the BH3 domain of these proteins, AT-101 disrupts their ability to sequester pro-apoptotic proteins like Bax and Bak, thereby promoting the intrinsic pathway of apoptosis.[1] This mechanism of action has positioned AT-101 as a promising therapeutic agent in various cancers that overexpress anti-apoptotic Bcl-2 family members, a common mechanism of chemoresistance.[1] Research has demonstrated its efficacy in a range of cancer cell lines, including leukemia, glioblastoma, breast cancer, and ovarian cancer.[2][3][4][5][6]
Data Presentation
Table 1: In Vitro Efficacy of AT-101 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Exposure Time | Reference |
| KG1α (CD34+CD38-) | Acute Myeloid Leukemia | EC50 | 2.45 - 76.00 µmol/L | 24 h | [2] |
| Kasumi-1 (CD34+CD38-) | Acute Myeloid Leukemia | EC50 | 2.45 - 76.00 µmol/L | 24 h | [2] |
| Primary CD34+ AML blasts | Acute Myeloid Leukemia | EC50 | 2.45 - 76.00 µmol/L | 24 h | [2] |
| U87MG | Glioblastoma | IC50 | 4.3 µM | 72 h | [7] |
| SNB19 | Glioblastoma | IC50 | 12.0 µM | 72 h | [7] |
| GSCs-5 | Glioblastoma Initiating Cells | IC50 | 4.9 µM | 21 days (sphere formation) | [7] |
| BT50EF | Glioblastoma Initiating Cells | IC50 | 10.2 µM | 21 days (sphere formation) | [7] |
| Ovarian Cancer Cells | Ovarian Cancer | - | - | 48 h | [6] |
| Chronic Lymphocytic Leukemia (CLL) cells | Chronic Lymphocytic Leukemia | % Apoptosis | Median 72% | 24 h (at 20 µM) | [8] |
Signaling Pathways
AT-101 primarily induces apoptosis through the intrinsic pathway by inhibiting the anti-apoptotic Bcl-2 family proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. Additionally, AT-101 has been shown to activate the SAPK/JNK signaling pathway, which is also implicated in its pro-apoptotic effects.[9]
Caption: Signaling pathway of AT-101 inducing apoptosis.
Experimental Protocols
Experimental Workflow for Assessing AT-101 Efficacy
Caption: General experimental workflow for evaluating AT-101.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of AT-101 on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AT-101 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of AT-101 in complete medium.
-
Remove the medium from the wells and add 100 µL of the AT-101 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest AT-101 concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after AT-101 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AT-101
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of AT-101 for the specified time. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of AT-101 on the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AT-101
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Mcl-1, Bcl-XL, cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with AT-101 as described previously.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL reagent and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
References
- 1. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pan-Bcl2 Inhibitor AT101 Activates the Intrinsic Apoptotic Pathway and Causes DNA Damage in Acute Myeloid Leukemia Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pretreatment with AT-101 enhances tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis of breast cancer cells by inducing death receptors 4 and 5 protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATX-101, a Peptide Targeting PCNA, Has Antitumor Efficacy Alone or in Combination with Radiotherapy in Murine Models of Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trap-101 Hydrochloride-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trap-101 hydrochloride, also known as AT-101, is the R-(-)-enantiomer of gossypol, a natural polyphenolic compound. It functions as a potent small molecule inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. By acting as a BH3 mimetic, this compound binds to the BH3 domain of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their inhibitory effect on pro-apoptotic proteins like Bax and Bak.[1][2] This disruption of the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][3] Furthermore, this compound has been shown to activate the SAPK/JNK signaling pathway, which can also contribute to the induction of apoptosis.[3][4] These application notes provide detailed protocols for utilizing this compound to induce apoptosis in cancer cell lines and for the subsequent analysis of the apoptotic process.
Data Presentation
The efficacy of this compound in inducing cell death varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50/ED50 (µM) | Incubation Time (hours) | Reference |
| Jurkat T cells | Human leukemic T cells | 1.9 (ED50) | 24 | [4] |
| U937 cells | Human leukemic cells | 2.4 (ED50) | 24 | [4] |
| B-cell lymphoma cell lines | B-cell lymphoma | 1 - 10 (IC50) | Not Specified | [2] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck Cancer | 2 - 10 (IC50) | 144 (6 days) | [5] |
| Primary AML blasts (CD34+) | Acute Myeloid Leukemia | 2.45 - 76.00 (EC50) | 24 | [1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (AT-101) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution Preparation (10 mM):
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 578.06 g/mol (as gossypol acetic acid), dissolve 5.78 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[6]
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Cell Culture and Apoptosis Induction Protocol
Materials:
-
Cancer cell line of interest (e.g., Jurkat, MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Tissue culture plates or flasks
-
This compound working solution
-
Vehicle control (e.g., complete cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Culture cells in complete medium in a 37°C, 5% CO2 incubator.
-
Seed the cells in tissue culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. A typical seeding density is 0.5 x 10^6 to 1 x 10^6 cells/mL.
-
-
Treatment:
-
Allow the cells to adhere and stabilize for 24 hours after seeding.
-
Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound. It is advisable to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your cell line.
-
For the negative control, treat cells with the vehicle (medium with DMSO) only.
-
A positive control for apoptosis induction, such as staurosporine or etoposide, can also be included.
-
-
Incubation:
-
Incubate the cells for a predetermined period. The optimal incubation time can vary depending on the cell line and the concentration of this compound, but a common range is 24 to 72 hours.[2] A time-course experiment is recommended to determine the optimal time point.
-
-
Cell Harvesting:
-
After incubation, harvest the cells. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the supernatant and the detached cells. For suspension cells, collect the entire cell suspension.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cells with ice-cold PBS.
-
Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Harvested cells (treated and control)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Staining:
-
Resuspend the washed cell pellets in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Set up the flow cytometer with appropriate compensation for FITC and PI channels.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
Harvested cells (treated and control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
Lyse the cell pellets in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis induction and analysis.
References
- 1. The pan-Bcl2 Inhibitor AT101 Activates the Intrinsic Apoptotic Pathway and Causes DNA Damage in Acute Myeloid Leukemia Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
Application Note: Quantitative Determination of Trap-101 Hydrochloride in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Trap-101 hydrochloride in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid and selective chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI), providing high sensitivity and specificity. The method has been validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies and drug monitoring in a research setting.
Introduction
This compound is a nociceptin/orphanin FQ (NOP) receptor antagonist, a class of compounds being investigated for various therapeutic applications.[1][2][3] The development of a reliable and sensitive bioanalytical method is crucial for the pharmacokinetic and pharmacodynamic evaluation of this compound in drug discovery and development.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[4][5][6] This document provides a detailed protocol for the quantification of this compound in human plasma, including sample preparation, LC-MS/MS conditions, and method validation parameters.
Experimental
Materials and Reagents
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of Trap-101 or a structurally similar compound)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.[9][10][11]
-
Allow all solutions and samples to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. TRAP-101 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Trap-101 盐酸盐 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound ≥98% (HPLC), powder | 1216621-00-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TTI-101 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-101 is a first-in-class, orally bioavailable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in tumor cell survival, proliferation, metastasis, and immune evasion. Its constitutive activation is observed in a wide range of human cancers, including hepatocellular carcinoma (HCC), as well as in fibrotic diseases like idiopathic pulmonary fibrosis (IPF). These application notes provide an overview of the preclinical rationale and clinical investigation of TTI-101 in combination with other therapeutic agents. While "Trap-101 hydrochloride" appears to be a misnomer, extensive research points to TTI-101 as the compound of interest.
Mechanism of Action: STAT3 Inhibition
TTI-101 selectively targets the SH2 domain of STAT3, a critical component for its activation and dimerization. By binding to this domain, TTI-101 prevents the phosphorylation of STAT3 at the tyrosine 705 residue, a key step in its activation cascade. This inhibition blocks the subsequent homodimerization and nuclear translocation of STAT3, thereby preventing the transcription of its target genes involved in oncogenesis and fibrosis.
Combination Therapy in Oncology
The inhibition of STAT3 by TTI-101 can modulate the tumor microenvironment, making it more susceptible to other anti-cancer therapies. Preclinical and clinical studies are exploring the synergistic effects of TTI-101 with immune checkpoint inhibitors and anti-angiogenic agents.
TTI-101 in Combination with Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Atezolizumab)
Rationale: STAT3 activation in tumor cells can upregulate the expression of PD-L1, a ligand that binds to the PD-1 receptor on T cells, leading to T-cell exhaustion and immune evasion. By inhibiting STAT3, TTI-101 can reduce PD-L1 expression on tumor cells, potentially enhancing the anti-tumor activity of immune checkpoint inhibitors like pembrolizumab (anti-PD-1) and atezolizumab (anti-PD-L1). Preclinical studies in a humanized hepatocellular carcinoma mouse model have demonstrated the potential synergy of TTI-101 with immune checkpoint inhibition.[1][2]
Clinical Investigation: A Phase 1b/2 clinical trial (NCT05440708) is currently evaluating the safety and efficacy of TTI-101 in combination with pembrolizumab for patients with advanced HCC who have progressed on prior anti-PD-(L)1 based therapy. Another cohort in the same study is investigating TTI-101 in combination with atezolizumab and bevacizumab in treatment-naïve patients.[1][2]
Preclinical Data Summary:
| Cell Line | Combination | Effect | Reference |
| K-ras mutant lung cancer mouse model (CC-LR) | TTI-101 + anti-PD-1 | Trend towards reduced surface tumor number | [3] |
| Vemurafenib-resistant melanoma | STAT3 inhibitor (APTSTAT3-9R) + anti-PD-1 | Enhanced suppression of tumor growth, increased CD8+ T cell infiltration | [4] |
Experimental Protocol: In Vivo Xenograft Model for Combination with Anti-PD-1
This protocol is a general guideline based on standard practices for evaluating combination therapies in xenograft models.
-
Cell Culture: Culture a suitable human cancer cell line (e.g., HeLa for cervical cancer) in appropriate media and conditions.[5]
-
Animal Model: Use immunodeficient mice (e.g., nude mice) for xenograft studies.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: TTI-101 (dose and schedule to be determined by preliminary studies)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week)
-
Group 4: TTI-101 + Anti-PD-1 antibody
-
-
Treatment Administration: Administer TTI-101 orally and the anti-PD-1 antibody via intraperitoneal injection according to the established schedule.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period.
-
Tissue Analysis: Excise tumors and perform immunohistochemistry for biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD8 (T-cell infiltration).
TTI-101 in Combination with Anti-Angiogenic Therapy (e.g., Bevacizumab)
Rationale: STAT3 signaling can promote angiogenesis by upregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). Combining a STAT3 inhibitor like TTI-101 with an anti-VEGF agent such as bevacizumab could provide a dual blockade of tumor angiogenesis. A clinical trial is investigating TTI-101 in combination with atezolizumab and bevacizumab for HCC.[1][2]
Combination Therapy in Idiopathic Pulmonary Fibrosis (IPF)
TTI-101 in Combination with Nintedanib
Rationale: STAT3 is implicated in the pathogenesis of IPF by promoting fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and lung scarring. Nintedanib is an approved treatment for IPF that targets multiple tyrosine kinases involved in fibrotic processes. Preclinical studies in animal models of IPF have shown that TTI-101 can reverse scarring and restore lung function.[6] Combining TTI-101 with nintedanib may offer a complementary mechanism to inhibit fibrosis.
Clinical Investigation: The REVERTIPF clinical trial (NCT05671835) is a Phase 2 study evaluating the safety and efficacy of TTI-101 alone or in combination with nintedanib in adults with IPF.[6][7][8] Preliminary data from this trial indicated that the study did not meet its goals, with higher discontinuation rates in the combination arm, primarily due to gastrointestinal adverse events.[9]
Preclinical Data Summary:
| Model | Combination | Effect | Reference |
| Bleomycin-induced lung fibrosis in mice | Nintedanib + Pexidartinib (CSF1R inhibitor) | Greater reduction in fibrotic lesions compared to monotherapy | [10] |
| Bleomycin-induced pulmonary fibrosis in mice | Heterophyllin B + Nintedanib | Enhanced efficacy and reduced gastrointestinal toxicity | [11] |
Experimental Protocol: In Vitro Fibroblast Proliferation Assay
This protocol provides a general method for assessing the anti-proliferative effects of TTI-101 and nintedanib on lung fibroblasts.
-
Cell Culture: Culture human lung fibroblasts (e.g., IMR-90) in appropriate growth medium.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-response matrix of TTI-101 and nintedanib, both alone and in combination. Include a vehicle control group.
-
Incubation: Incubate the cells for 72 hours.
-
Cell Viability Assessment: Use a cell viability assay such as the MTT or CellTiter-Glo assay to determine the percentage of viable cells in each treatment group compared to the vehicle control.
-
Data Analysis: Calculate the IC50 for each drug alone and analyze the combination data using software that can determine synergy (e.g., CompuSyn for calculating the Combination Index).
Conclusion
TTI-101, as a potent STAT3 inhibitor, holds promise for combination therapies in both oncology and fibrotic diseases. The ongoing clinical trials will provide valuable data on the safety and efficacy of these combinations. The provided protocols offer a starting point for researchers to further investigate the synergistic potential of TTI-101 with other therapeutic agents in preclinical settings.
Disclaimer: These application notes are for informational purposes only and are not intended as a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition. The experimental protocols are intended for use by trained laboratory personnel.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. openworks.mdanderson.org [openworks.mdanderson.org]
- 4. Combination of a STAT3 inhibitor with anti-PD-1 immunotherapy is an effective treatment regimen for a vemurafenib-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TTI-101 targets STAT3/c-Myc signaling pathway to suppress cervical cancer progression: an integrated experimental and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. TTI-101 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 8. tvarditherapeutics.com [tvarditherapeutics.com]
- 9. Tvardi Therapeutics Provides Update on Preliminary Data from Phase 2 REVERT Trial in Idiopathic Pulmonary Fibrosis | Tvardi Therapeutics [ir.tvarditherapeutics.com]
- 10. mdpi.com [mdpi.com]
- 11. Synergistic effects of heterophyllin B with nintedanib against experimental pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Trap-101 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trap-101 hydrochloride. The information is designed to address common challenges, with a focus on solubility issues, to ensure successful experimental outcomes.
Troubleshooting Guide: Solubility Issues
This compound can present solubility challenges that may impact experimental results. This guide offers solutions to common problems encountered when preparing solutions of this compound.
Problem 1: Difficulty dissolving this compound in aqueous solutions.
Users may find that this compound does not readily dissolve in water or aqueous buffers, despite some reports indicating aqueous solubility.
-
Root Cause Analysis:
-
pH: The solubility of hydrochloride salts is often pH-dependent. As a salt of a weak base, this compound is expected to be more soluble in acidic conditions. In neutral or alkaline solutions, it may convert to the less soluble free base form.
-
Common Ion Effect: The presence of chloride ions in the solvent (e.g., from HCl used for pH adjustment or from a saline buffer) can decrease the solubility of hydrochloride salts.[1]
-
Kinetics of Dissolution: The rate of dissolution may be slow, requiring energy input to overcome the lattice energy of the crystalline solid.
-
-
Solutions:
-
pH Adjustment: Prepare the aqueous solution at a slightly acidic pH (e.g., pH 4-6). Avoid highly acidic conditions (pH < 3) where the common ion effect from HCl may become significant.
-
Use of Co-solvents: For in vitro stock solutions, consider using a small percentage of an organic co-solvent such as DMSO or ethanol before adding the aqueous medium.
-
Physical Assistance:
-
Sonication: As recommended by some suppliers, sonicating the solution can help break down solid particles and enhance dissolution.
-
Vortexing: Vigorous mixing can aid in the dissolution process.
-
Gentle Heating: Warming the solution to 37°C may improve solubility. Always check the compound's stability at elevated temperatures before proceeding.
-
-
Problem 2: Precipitation of this compound upon dilution of a stock solution.
A common issue is the "crashing out" of the compound when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer for an experiment.
-
Root Cause Analysis:
-
Solvent Polarity Change: The drastic change in solvent polarity upon dilution can cause the compound to precipitate as it is no longer soluble in the final, predominantly aqueous, environment.
-
Supersaturation: The initial mixture may be supersaturated, leading to precipitation over time.
-
-
Solutions:
-
Lower Stock Concentration: Prepare a less concentrated initial stock solution in the organic solvent.
-
Stepwise Dilution: Dilute the stock solution gradually into the aqueous buffer while vortexing.
-
Inclusion of Surfactants: For in vivo formulations or some in vitro assays, the addition of a biocompatible surfactant like Tween 80 can help maintain the compound's solubility. A common vehicle for similar compounds is a mixture of DMSO, Tween 80, and saline.
-
Formulation with Excipients: For preclinical studies, formulating this compound with solubilizing agents such as PEG300 can improve its solubility and stability in aqueous solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
There are conflicting reports on the solubility of this compound. One source indicates a solubility of less than 21.7 mg/mL in DMSO, while another suggests a solubility of at least 10 mg/mL in water.[2] This discrepancy may be due to differences in the solid form of the compound (e.g., polymorphs) or the experimental conditions used for measurement. It is recommended to perform small-scale solubility tests under your specific experimental conditions.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
For a concentrated stock solution, Dimethyl Sulfoxide (DMSO) or ethanol are recommended starting points. Based on data from the structurally similar NOP receptor antagonist J-113397, solubility in the range of 10-50 mM in DMSO or ethanol can be expected.
Q3: How should I prepare this compound for in vivo studies?
A common formulation for poorly soluble drugs intended for in vivo administration involves a vehicle system. A suggested starting point, based on formulations used for other NOP receptor antagonists, is a three-component system:
-
5% DMSO
-
5% Tween 80
-
90% Saline or PBS
The compound should first be dissolved in DMSO, followed by the addition of Tween 80, and then the saline or PBS should be added dropwise while vortexing.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle heating (e.g., to 37°C) can be attempted to increase solubility. However, it is crucial to first ascertain the thermal stability of this compound to avoid degradation. It is recommended to perform a stability test on a small sample before applying heat to your entire stock.
Q5: Why is my this compound solution cloudy?
Cloudiness or turbidity indicates that the compound is not fully dissolved and may exist as a fine suspension. This can be due to reaching the solubility limit in the chosen solvent, precipitation upon dilution, or the use of an inappropriate solvent. Refer to the troubleshooting guide for solutions to address this issue.
Data Presentation
The following table summarizes the available solubility data for this compound and a structurally related NOP receptor antagonist, J-113397.
| Compound | Solvent | Reported Solubility | Concentration (mM) | Source |
| This compound | DMSO | < 21.7 mg/mL | < 50 | |
| Water | ≥ 10 mg/mL | ≥ 23 | [2] | |
| J-113397 | DMSO | Soluble to 50 mM | 50 | |
| Ethanol | Soluble to 50 mM | 50 | ||
| DMSO | 10 mM | 10 |
Note: The molecular weight of this compound is 434.02 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.34 mg of this compound powder.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the powder.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath and sonicate for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
-
Prepare Stock: Start with a 10 mM stock solution of this compound in DMSO (as described in Protocol 1).
-
Dilution:
-
Dispense 990 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) into a microcentrifuge tube.
-
Add 10 µL of the 10 mM DMSO stock solution to the buffer.
-
Immediately vortex the solution for 30 seconds to ensure rapid and uniform mixing.
-
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
References
Optimizing Trap-101 Hydrochloride for Your Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Trap-101 hydrochloride in their experiments. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor.[1][2][3] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Nociceptin/Orphanin FQ (N/OFQ), modulates various cellular processes. As an antagonist, this compound blocks the binding of N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.
Q2: What are the key signaling pathways affected by this compound?
By blocking the NOP receptor, this compound primarily interferes with signaling cascades initiated by N/OFQ. The NOP receptor is known to couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Activation of the NOP receptor can also modulate ion channels, such as inhibiting N-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] Furthermore, NOP receptor activation has been linked to the stimulation of mitogen-activated protein kinase (MAPK) pathways.[1][5] this compound is expected to counteract these effects.
Q3: What is a recommended starting concentration for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the specific cell type, assay, and experimental conditions. A general recommendation is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your particular system. Based on published data for other NOP receptor antagonists and ligands, a starting concentration range of 1 nM to 10 µM is often used for initial experiments. For instance, studies with the endogenous ligand nociceptin have used concentrations ranging from 0.01 to 100 nM in cell culture.[6]
Q4: How should I prepare and store this compound solutions?
This compound is reported to be soluble in DMSO at concentrations less than 21.7 mg/mL.[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C as recommended by the supplier to maintain stability.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no antagonist activity observed | Suboptimal Concentration: The concentration of this compound may be too low to effectively block the NOP receptor in your experimental setup. | Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a broad range (e.g., 1 nM to 10 µM) and then narrow it down based on the initial results. |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound is stored correctly (e.g., at -20°C or -80°C) and protected from light if it is light-sensitive. Prepare fresh dilutions from a new stock solution for each experiment. | |
| Low NOP Receptor Expression: The cell line you are using may have low or no expression of the NOP receptor. | Verify NOP receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. Consider using a cell line known to express the NOP receptor or a transiently transfected system. | |
| High background signal or off-target effects | High Concentration: The concentration of this compound may be too high, leading to non-specific binding and off-target effects. | Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that provides specific antagonism without causing non-specific effects. |
| Compound Purity: The this compound sample may contain impurities that are causing the observed effects. | Use a high-purity grade of this compound. If possible, obtain the compound from a reputable supplier that provides a certificate of analysis. | |
| Cell toxicity or death | High Compound Concentration: this compound may be cytotoxic at high concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below the toxic threshold in your functional assays. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your specific cell line (typically <0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Precipitation of the compound in culture medium | Poor Solubility: this compound may have limited solubility in your cell culture medium, especially at higher concentrations. | Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the concentration or preparing a fresh, more dilute stock solution. Sonication may also aid in dissolving the compound.[1] |
| Interaction with Media Components: The compound may be interacting with components of the culture medium, leading to precipitation. | Consider using a different formulation of the culture medium or a serum-free medium if compatible with your cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the general steps to determine the IC50 of this compound in a cell-based assay.
Materials:
-
Cells expressing the NOP receptor
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well plates
-
Assay-specific reagents (e.g., for measuring cAMP levels, calcium influx, or cell viability)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the cell culture medium. A common approach is to perform 1:10 serial dilutions to cover a wide concentration range (e.g., 1 nM to 10 µM). Also, prepare a vehicle control containing the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period, which will depend on the specific assay being performed.
-
Assay Performance: Perform the specific assay to measure the desired biological response (e.g., add a NOP receptor agonist and then measure the downstream signaling).
-
Data Analysis: Measure the response using a plate reader. Normalize the data to the control wells and plot the response against the logarithm of the this compound concentration. Use a suitable software to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Protocol 2: NOP Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the NOP receptor.
Materials:
-
Cell membranes prepared from cells expressing the NOP receptor
-
Radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value can be determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Visualizing Key Processes
To aid in understanding the experimental workflows and signaling pathways involved, the following diagrams are provided.
Caption: NOP Receptor Signaling Pathway and the inhibitory action of Trap-101.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Novel Ligands and assays for ociceptin/orphanin FQ and classical opioid receptors | Pubblicazioni dello IUSS [annali.unife.it]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Trap-101 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Trap-101 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the first step to assess the potential off-target profile of this compound?
A1: A recommended first step is to perform a broad in vitro kinase screen against a large panel of kinases.[1] This will provide a preliminary but comprehensive overview of the compound's selectivity and identify potential off-target kinases that may be inhibited with high affinity.[2]
Q2: My in vitro kinase profiling for this compound came back clean, but I still observe unexpected cellular phenotypes. What could be the reason?
A2: There are several possibilities. In vitro assays may not fully replicate the complex cellular environment. This compound might have off-targets that are not kinases. Additionally, downstream effects of inhibiting the primary target could paradoxically activate other signaling pathways.
Q3: How can I confirm if this compound is engaging its intended target and potential off-targets within a cellular context?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[3][4][5][6][7] This assay measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of interaction within a physiological setting.[3][5]
Q4: What are some unbiased approaches to identify potential off-targets of this compound?
A4: Unbiased methods like chemical proteomics can be employed to identify binding partners of this compound without prior assumptions. Additionally, computational approaches can predict potential off-target interactions based on the compound's structure. For a broader understanding of cellular changes, phosphoproteomics can reveal how the compound alters global cell signaling.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity Observed with this compound
Issue: Treatment with this compound results in significant cytotoxicity at concentrations where the intended target is not expected to be inhibited, or in cell lines lacking the intended target.
Troubleshooting Steps:
-
Confirm On-Target Potency: Determine the IC50 of this compound against its purified intended target.
-
Assess Off-Target Kinase Inhibition: Perform a comprehensive kinase screen to identify potent off-target kinase interactions that could explain the cytotoxicity.[8]
-
Validate with Cellular Assays: Confirm the off-target kinase inhibition in a cellular context using methods like Western blotting to assess the phosphorylation status of known substrates of the off-target kinase.
-
Perform a Cellular Thermal Shift Assay (CETSA): This can confirm the engagement of potential off-target kinases in intact cells.[4][7]
Data Presentation:
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Intended Target | 50 |
| Off-Target Kinase A | 75 |
| Off-Target Kinase B | 200 |
| Off-Target Kinase C | >10,000 |
Experimental Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Discrepancy Between In Vitro and Cellular Assay Results
Issue: this compound shows high specificity in in vitro kinase assays but demonstrates a different activity profile in cell-based assays.
Troubleshooting Steps:
-
Confirm Cellular Target Engagement: Utilize CETSA to verify that this compound is binding to its intended target within the cell.[3][5]
-
Investigate Non-Kinase Off-Targets: The compound may be interacting with non-kinase proteins. Consider broader profiling techniques like receptor binding assays or chemical proteomics.[9][10]
-
Analyze Downstream Signaling: Perform phosphoproteomics to get a global view of how this compound affects cellular signaling pathways, which may reveal unexpected pathway activation or inhibition.
-
Consider Compound Metabolism: The compound may be metabolized in cells into a more or less active form.
Data Presentation:
Table 2: CETSA Results for Target Engagement
| Treatment | Temperature (°C) | Soluble Target Protein (Normalized) |
| Vehicle (DMSO) | 50 | 1.0 |
| Vehicle (DMSO) | 55 | 0.4 |
| Trap-101 (1 µM) | 50 | 1.0 |
| Trap-101 (1 µM) | 55 | 0.8 |
Logical Diagram:
Caption: Investigating in vitro vs. cellular discrepancies.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.
Workflow Diagram:
Caption: In vitro kinase profiling workflow.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target and potential off-targets in intact cells.[3][5]
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[3]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[5]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.[5]
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. A game changer in cancer kinase target profiling [asbmb.org]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Trap-101 Hydrochloride In Vivo Instability
Welcome to the technical support center for Trap-101 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the in vivo instability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected plasma concentrations and high variability in our in vivo studies with this compound. What are the potential causes?
A1: Lower than expected plasma concentrations and high variability can stem from several factors related to the in vivo instability of this compound. The primary suspects are rapid metabolism and/or chemical degradation. This compound, containing a benzimidazole core and a piperidine ring, may be susceptible to enzymatic degradation in the liver and other tissues. The parent compound is often short-lived, with its metabolites being the predominant species found in tissues and excreta of treated animals.[1] Additionally, formulation-related issues can contribute to poor absorption and inconsistent results.
Q2: What are the likely metabolic pathways for this compound?
A2: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure which includes a benzimidazolone and a piperidine moiety, several metabolic transformations are plausible. The metabolism of benzimidazole-containing compounds is known to be heavily influenced by substituents on the benzimidazole nucleus and primarily involves two major enzyme systems: the cytochrome P-450 family and the microsomal flavin monooxygenases.[1]
Potential metabolic reactions for this compound could include:
-
Oxidation: The piperidine ring is susceptible to oxidation.[2] Strong oxidizing agents can attack the carbon-hydrogen bonds in the ring or the nitrogen atom itself, potentially leading to ring-opening or the formation of various oxidation products.[2]
-
Hydroxylation: Aromatic hydroxylation of the benzimidazolone ring system.
-
N-dealkylation: Cleavage of the ethyl group from the benzimidazolone nitrogen.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Q3: How can we experimentally determine the in vivo stability of this compound?
A3: To experimentally assess the in vivo stability, a combination of in vitro and in vivo studies is recommended.
-
In Vitro Stability Assays:
-
Plasma Stability Assay: This assay will determine the chemical and enzymatic stability of this compound in plasma from the species used in your in vivo studies.
-
Liver Microsomal Stability Assay: This assay will evaluate the metabolic stability of the compound by exposing it to liver enzymes, primarily cytochrome P450s.[1]
-
-
In Vivo Pharmacokinetic (PK) Study: A well-designed PK study with serial blood sampling will provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its half-life and clearance rate.
Q4: Our formulation of this compound appears to be unstable, showing precipitation over time. How can we improve its stability?
A4: As a hydrochloride salt, the solubility and stability of this compound in formulation can be sensitive to pH. Disproportionation, where the salt converts to the less soluble free base, can occur. To improve formulation stability, consider the following:
-
pH Adjustment: Maintain the pH of the formulation in a range where the hydrochloride salt is most stable and soluble.
-
Co-solvents and Excipients: Utilize pharmaceutically acceptable co-solvents (e.g., PEG 300, DMSO) and solubilizing agents (e.g., Tween 80) in your formulation.[3]
-
Protect from Light and High Temperatures: Some benzimidazole derivatives are known to be photosensitive in solution. Store formulations protected from light and at controlled temperatures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Bioavailability | Poor solubility or dissolution of the formulation. | Optimize the formulation by adjusting pH, using co-solvents, or reducing particle size. |
| Rapid first-pass metabolism in the liver. | Conduct a liver microsomal stability assay to assess metabolic rate. Consider alternative routes of administration (e.g., intravenous) to bypass first-pass metabolism in initial studies. | |
| High Variability in Plasma Concentrations | Inconsistent formulation (e.g., precipitation). | Ensure the formulation is a homogenous solution or a stable suspension before and during administration. |
| Animal-to-animal differences in metabolism. | Increase the number of animals per group to improve statistical power. | |
| Rapid Clearance | High metabolic instability. | Perform in vitro metabolism studies (plasma and liver microsomes) to identify metabolic hotspots. Medicinal chemistry efforts can then be directed to modify these sites to improve stability. |
| Chemical degradation in the systemic circulation. | Conduct a plasma stability assay to determine the half-life in plasma. |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of this compound in plasma.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation:
-
Thaw plasma (from the relevant species, e.g., rat, mouse, human) at 37°C.
-
Spike the plasma with the this compound stock solution to a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
-
Time Points: Collect aliquots at 0, 15, 30, 60, and 120 minutes.
-
Reaction Termination: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).
Protocol 2: Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw liver microsomes (from the relevant species) on ice.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, combine liver microsomes, phosphate buffer (pH 7.4), and this compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Terminate the reaction at 0, 5, 15, 30, and 60 minutes by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Visualizations
Caption: Troubleshooting workflow for in vivo instability.
References
How to prevent Trap-101 hydrochloride degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Trap-101 hydrochloride in solution. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the stability and integrity of your this compound solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected loss of compound activity or inconsistent experimental results. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions daily from a frozen stock. 2. Verify the stability of the compound under your specific experimental conditions (e.g., temperature, media) by performing a stability study (see Experimental Protocol section). 3. Ensure the pH of your aqueous solution is maintained within a stable range, preferably slightly acidic to neutral, as significant pH shifts can affect hydrochloride salt stability.[1] |
| Visible precipitation or cloudiness in the solution upon thawing or during an experiment. | 1. The solubility limit of this compound has been exceeded at a lower temperature. 2. The solvent is not ideal for long-term storage or the specific experimental conditions. 3. Repeated freeze-thaw cycles are compromising the solution's integrity. | 1. Thaw solutions slowly at room temperature and vortex gently to ensure complete re-dissolution.[1] 2. Consider storing stock solutions at a slightly lower concentration.[1] 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] 4. If using DMSO, be aware that it is hygroscopic and can absorb water over time, potentially affecting solubility.[3] |
| A noticeable color change in the stock or working solution. | This often indicates chemical degradation or oxidation of the compound.[1] | 1. Discard the solution immediately. 2. Prepare a fresh stock solution. 3. To prevent photo-oxidation, store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1] 4. To minimize oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1] |
| Difficulty dissolving the lyophilized powder. | The compound may have low solubility in the chosen solvent. | According to supplier information, sonication is recommended to aid dissolution in DMSO. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, lyophilized powder should be stored at -20°C for up to three years. Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]
Q2: What is the best solvent for dissolving this compound?
A2: DMSO is a commonly used solvent for this compound. For in vivo experiments, co-solvent systems such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS are often employed to improve solubility and bioavailability. Always perform a vehicle control in your experiments to account for any effects of the solvent system.[3]
Q3: How can I minimize the degradation of this compound in my aqueous assay buffer?
A3: The stability of hydrochloride salts can be pH-dependent.[4] It is advisable to maintain the pH of your aqueous buffer in a slightly acidic to neutral range. Avoid highly basic conditions, which can lead to the deprotonation of the hydrochloride and potentially affect stability and solubility. If your experimental system allows, using a buffered solution is recommended to maintain a constant pH.[1]
Q4: Is this compound sensitive to light?
Q5: Can I store my working solution of this compound at 4°C?
A5: For short-term storage (i.e., over the course of a single day's experiment), 4°C may be acceptable. However, for any longer duration, it is recommended to store solutions at -20°C or -80°C to minimize degradation.[2][6] It is always best to prepare fresh working dilutions from a frozen stock solution immediately before use.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in a DMSO stock solution (10 mM) under various storage conditions. This data is representative of typical small molecule inhibitor stability and should be used as a guideline. For critical experiments, it is recommended to perform your own stability assessment.
| Storage Condition | Timepoint | Percent Remaining (%) |
| -80°C (in dark) | 1 month | >99 |
| 3 months | 98 | |
| 6 months | 97 | |
| 12 months | 95 | |
| -20°C (in dark) | 1 month | 99 |
| 3 months | 96 | |
| 6 months | 92 | |
| 12 months | 85 | |
| 4°C (in dark) | 24 hours | 98 |
| 72 hours | 91 | |
| 1 week | 82 | |
| Room Temp (in dark) | 8 hours | 95 |
| 24 hours | 85 | |
| Room Temp (exposed to light) | 8 hours | 88 |
| 24 hours | 70 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- High-purity solvent (e.g., DMSO, acetonitrile)
- Aqueous buffer of choice (e.g., PBS, cell culture medium)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Inert storage vials (amber glass or polypropylene)[1]
2. Procedure:
- Prepare Initial Stock Solution (T=0):
- Accurately weigh and dissolve this compound in the chosen solvent to create a concentrated stock solution (e.g., 10 mM in DMSO).
- Prepare your experimental solution by diluting the stock solution to the final working concentration in your desired buffer.
- Immediately take an aliquot of this solution. This will be your timepoint zero (T=0) sample.
- Quench any potential degradation by mixing the aliquot with an equal volume of a cold organic solvent like acetonitrile to precipitate proteins and halt reactions.
- Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This T=0 sample will serve as your baseline for 100% integrity.[1]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A workflow for troubleshooting inconsistent experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. americanelements.com [americanelements.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Pharmacological blockage of NOP receptors decreases ventral tegmental area dopamine neuronal activity through GABAB receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Trap-101 hydrochloride
Welcome to the technical support center for Trap-101 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the hypothetical Receptor Tyrosine Kinase, "TrapR." It functions by binding to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival.
Q2: What are the common off-target effects observed with this compound?
A2: While designed for selectivity, high concentrations of this compound may lead to off-target inhibition of other structurally related kinases. The most frequently observed off-target effects involve members of the Src family kinases, which can lead to unexpected phenotypes in cellular assays. Researchers should perform kinome profiling to assess the specificity of Trap-101 in their experimental system.
Q3: We are observing a paradoxical activation of the MAPK/ERK pathway at low concentrations of this compound. Why is this happening?
A3: Paradoxical activation of the MAPK/ERK pathway is a known phenomenon with some kinase inhibitors. This can occur through several mechanisms, including the disruption of negative feedback loops or the formation of drug-induced kinase dimers that are active. It is crucial to perform a dose-response curve to identify the concentration range where this paradoxical effect occurs and select concentrations that achieve the desired inhibitory effect for your experiments.
Q4: Our in vivo experiments are showing lower efficacy than anticipated from our in vitro data. What could be the cause?
A4: Discrepancies between in vitro and in vivo efficacy can arise from several factors related to the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound. These can include poor bioavailability, rapid metabolism, or inefficient tumor penetration. It is recommended to conduct PK/PD studies to correlate drug exposure with target inhibition and therapeutic efficacy in your animal model.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the entire duration of the assay. | Consistent cell growth and more reproducible IC50 values. |
| Drug Solubility | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) and ensure complete solubilization before diluting in culture medium. | Accurate drug concentrations and reliable dose-response curves. |
| Assay Duration | Vary the incubation time with this compound (e.g., 24, 48, 72 hours) to determine the optimal time point for assessing cell viability. | Identification of the time-dependent effects of the compound. |
| Cell Line Authenticity | Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination. | Confidence that the observed results are specific to the intended cell line. |
Issue 2: Unexpected Cellular Phenotypes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase (TrapR). | If the phenotype is on-target, the resistant mutant should rescue the effect. |
| Cellular Stress Response | Measure markers of cellular stress, such as reactive oxygen species (ROS) or heat shock proteins, to determine if the observed phenotype is a non-specific stress response. | Differentiation between a specific pharmacological effect and a general stress response. |
| Compensation Mechanisms | Analyze the expression and activation of related signaling pathways that might be activated as a compensatory response to TrapR inhibition. | Identification of potential resistance mechanisms. |
Experimental Protocols
Protocol 1: Western Blot Analysis of TrapR Signaling
-
Cell Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-TrapR, total TrapR, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization and Measurement: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Overcoming Cellular Resistance to Trap-101 Hydrochloride: A Technical Support Guide
Researchers, scientists, and drug development professionals investigating the novel NOP receptor antagonist, Trap-101 hydrochloride, may encounter challenges with cellular resistance. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues and advance your research.
This compound is a potent and selective competitive antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor involved in various neurological processes.[1] While its potential in nervous system disease research is significant, the emergence of cellular resistance can impede experimental progress.[1] This guide offers insights into potential mechanisms of resistance and provides detailed protocols to investigate and potentially overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound functions as a selective antagonist for the NOP receptor. It competitively binds to the receptor, preventing the endogenous ligand, Nociceptin/Orphanin FQ, from activating downstream signaling pathways. Its high selectivity for the NOP receptor over other opioid receptors (μ, κ, and δ) makes it a valuable tool for studying the specific roles of the NOP receptor system.[1]
Q2: My cells are showing a decreased response to this compound over time. What are the potential causes?
Decreased cellular responsiveness to this compound could stem from several factors, broadly categorized as either target-related or non-target-related mechanisms. These may include:
-
Target Modification: Alterations in the NOP receptor itself, such as mutations in the binding site, can reduce the affinity of this compound.
-
Receptor Downregulation: Prolonged exposure to an antagonist can sometimes lead to a compensatory decrease in the total number of NOP receptors on the cell surface.
-
Increased Drug Efflux: Cells may upregulate the expression of efflux pumps (e.g., P-glycoprotein) that actively transport this compound out of the cell, reducing its intracellular concentration.[2][3]
-
Activation of Bypass Pathways: Cells might activate alternative signaling pathways to compensate for the inhibition of the NOP receptor pathway, thereby circumventing the effects of this compound.[2]
Troubleshooting Guide
This section provides structured approaches to identify and address resistance to this compound in your cell-based assays.
Issue 1: Reduced Potency or Efficacy of this compound
If you observe a rightward shift in the dose-response curve or a decrease in the maximal inhibitory effect of this compound, consider the following troubleshooting steps.
Table 1: Troubleshooting Reduced Potency/Efficacy
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Degradation of Compound | Verify the integrity and concentration of your this compound stock solution via analytical methods like HPLC. | A new, validated stock solution restores the expected potency. |
| Altered NOP Receptor Expression | Quantify NOP receptor mRNA and protein levels in resistant versus sensitive cells using qPCR and Western blotting, respectively. | Resistant cells show significantly lower NOP receptor expression. |
| Increased Drug Efflux | Treat cells with known efflux pump inhibitors (e.g., verapamil for P-gp) in combination with this compound. | Co-treatment with an efflux pump inhibitor restores sensitivity to this compound. |
| Activation of Compensatory Pathways | Perform a phosphoproteomic or transcriptomic analysis to compare signaling pathways between sensitive and resistant cells. | Identification of upregulated pathways in resistant cells that can be targeted with specific inhibitors. |
Experimental Protocols
Protocol 1: Quantification of NOP Receptor Expression by Western Blotting
This protocol details the steps to assess the protein levels of the NOP receptor in your cell lines.
Materials:
-
Cell lysates from sensitive and resistant cells
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NOP receptor
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Mix the lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the NOP receptor (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the NOP receptor signal to the loading control.
Protocol 2: Drug Efflux Assay Using a Fluorescent Substrate
This assay helps determine if increased activity of efflux pumps is contributing to resistance.
Materials:
-
Sensitive and resistant cells
-
Fluorescent efflux pump substrate (e.g., Rhodamine 123 for P-gp)
-
This compound
-
Known efflux pump inhibitor (e.g., verapamil)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with either vehicle, this compound, or the known efflux pump inhibitor for 1 hour.
-
Substrate Loading: Add the fluorescent substrate to all wells and incubate for 30-60 minutes to allow for cellular uptake.
-
Efflux Phase: Remove the substrate-containing medium and replace it with fresh medium (containing vehicle, this compound, or the inhibitor).
-
Fluorescence Measurement: Measure the intracellular fluorescence at various time points using a fluorescence plate reader or by analyzing individual cells via flow cytometry.
-
Analysis: Compare the rate of fluorescence decrease (efflux) between sensitive and resistant cells and in the presence or absence of inhibitors. A faster decrease in fluorescence in resistant cells, which is reversed by an inhibitor, suggests increased efflux pump activity.
Visualizing Resistance Mechanisms
Signaling and Resistance Workflow
The following diagrams illustrate the potential pathways leading to this compound resistance and a general workflow for investigating these mechanisms.
Caption: Potential mechanisms of cellular resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 3. The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Trap-101 hydrochloride experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trap-101 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] Its primary mechanism of action is to block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. If dissolved in a solvent, it should be stored at -80°C for up to 1 year.[2]
Q3: What is the solubility of this compound?
This compound is soluble in water at concentrations of ≥10 mg/mL and in DMSO at <21.7 mg/mL.[2][3] For DMSO, sonication is recommended to aid dissolution.[2]
Q4: What is the selectivity profile of this compound?
This compound displays high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ).
Quantitative Data Summary
Table 1: In Vitro Binding Affinities of this compound
| Receptor | pKi |
| NOP | 8.65 |
| μ-opioid | 6.60 |
| κ-opioid | 6.14 |
| δ-opioid | < 5.0 |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease
| Parameter | Effective Dose Range | Route of Administration | Observed Effect |
| Akinesia/Bradykinesia | Starting at 1 mg/kg | Intraperitoneal | Alleviation of motor deficits |
| Overall Gait Ability | Starting at 1 mg/kg | Intraperitoneal | Improvement in gait |
| Motor Activity (naïve rats) | 10 mg/kg | Intraperitoneal | Stimulation |
| Motor Activity (naïve rats) | 30 mg/kg | Intraperitoneal | Inhibition |
Experimental Protocols and Controls
A critical aspect of experiments involving this compound is the inclusion of appropriate controls to ensure the validity and reproducibility of the results.
Positive and Negative Controls
-
Positive Control: A known agonist of the NOP receptor, such as N/OFQ, should be used to confirm that the experimental system is responsive.[4]
-
Negative Control: A vehicle control (the solvent used to dissolve this compound) should be included to ensure that the observed effects are not due to the solvent itself.
-
Specificity Control: To confirm that the effects of this compound are mediated through the NOP receptor, experiments can be performed in cells or tissues that do not express the NOP receptor or in NOP receptor knockout animals.[1]
Experimental Workflow for In Vitro Assays
References
- 1. The novel nociceptin/orphanin FQ receptor antagonist Trap-101 alleviates experimental parkinsonism through inhibition of the nigro-thalamic pathway: positive interaction with L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Trap-101 = 98 HPLC, powder 1216621-00-9 [sigmaaldrich.com]
- 4. In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRAP1 Inhibitors: Selectivity and Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various inhibitors targeting the Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone protein implicated in cancer cell survival and metabolic reprogramming.[1][2] As the initial search for "Trap-101 hydrochloride" did not yield specific public data, this comparison focuses on other well-characterized TRAP1 inhibitors, including selective compounds and broader-spectrum Hsp90 inhibitors with known TRAP1 activity.
Introduction to TRAP1 Inhibition
TRAP1 is a member of the Heat Shock Protein 90 (Hsp90) family, localized within the mitochondria.[3] It plays a critical role in maintaining mitochondrial integrity and protecting cancer cells from various stressors.[2] Upregulation of TRAP1 in many tumor types is associated with enhanced survival and resistance to therapy, making it a compelling target for anticancer drug development.[1] Inhibitors of TRAP1 aim to disrupt its chaperone function, leading to mitochondrial dysfunction and ultimately, cancer cell death.[4] These inhibitors can be broadly categorized into two groups: TRAP1-selective inhibitors and pan-Hsp90 inhibitors that also target TRAP1.
Comparative Efficacy of TRAP1 Inhibitors
The following tables summarize the inhibitory potency and anti-proliferative activity of several TRAP1 inhibitors. It is important to note that these values are compiled from various studies and direct comparison should be made with caution due to differing experimental conditions.
Table 1: Inhibitory Potency against Hsp90 Family Members (IC50 Values)
| Inhibitor | TRAP1 | Hsp90α | Hsp90β | Grp94 | Selectivity Profile | Reference |
| Compound 6f | 63.5 nM | ~4,950 nM | Not Reported | ~1,900 nM | Highly TRAP1-selective | [5] |
| Compound 36 | 40 nM | Not Reported | Not Reported | >10,000 nM | Highly TRAP1-selective (>250-fold vs Grp94) | [3] |
| Gamitrinib-TPP | Potent | Active | Active | Active | Mitochondria-targeted pan-Hsp90 inhibitor | [6][7] |
| NVP-AUY922 | 850 nM | 13 nM | 21 nM | 540 nM | Pan-Hsp90 inhibitor | [4][8] |
| 17-AAG | Active | Potent | Potent | Potent | Pan-Hsp90 inhibitor | [9][10] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50/GI50 Values)
| Inhibitor | Cancer Cell Line | Cancer Type | IC50/GI50 Value | Reference |
| Gamitrinib | Colon Adenocarcinoma | Colon Cancer | 0.35 - 29 µM | [11] |
| Breast Adenocarcinoma | Breast Cancer | 0.16 - 3.3 µM | [11] | |
| Melanoma | Melanoma | 0.36 - 2.7 µM | [11] | |
| H460 | Lung Cancer | ~0.5 µM (for Gamitrinib-G3/G4) | [12] | |
| NVP-AUY922 | U87MG | Glioblastoma | 7.8 nM | [13] |
| KNS42 | Pediatric Glioblastoma | 4.8 nM | [13] | |
| BT-474 | Breast Cancer | 3 nM | ||
| HCT116 | Colon Cancer | 9 nM | [4] | |
| 17-AAG | JIMT-1 | Breast Cancer | 10 nM | |
| SKBR-3 | Breast Cancer | 70 nM | [9] |
Mechanism of Action: Selective vs. Pan-Hsp90 Inhibition
The primary distinction between the compared inhibitors lies in their selectivity for TRAP1 over its cytosolic (Hsp90α/β) and endoplasmic reticulum (Grp94) counterparts.
-
TRAP1-Selective Inhibitors (e.g., Compounds 6f and 36): These compounds are designed to specifically target the mitochondrial TRAP1.[3][5] This selectivity is achieved by exploiting subtle differences in the ATP-binding pocket of the Hsp90 isoforms.[5] The intended advantage of this approach is a more targeted anti-cancer effect with potentially fewer off-target toxicities associated with the inhibition of cytosolic Hsp90.[14]
-
Mitochondria-Targeted Pan-Hsp90 Inhibitors (e.g., Gamitrinib-TPP): Gamitrinib is a derivative of the pan-Hsp90 inhibitor geldanamycin, conjugated to a triphenylphosphonium (TPP) moiety that directs its accumulation within the mitochondria.[7] While it inhibits all Hsp90 isoforms, its primary site of action is concentrated in the mitochondria, leading to potent induction of apoptosis.[4]
-
Pan-Hsp90 Inhibitors (e.g., NVP-AUY922, 17-AAG): These inhibitors target all Hsp90 family members, leading to the degradation of a wide range of client proteins in the cytoplasm, endoplasmic reticulum, and mitochondria.[8][14] This broad activity can be effective in targeting multiple oncogenic pathways simultaneously but may also lead to greater off-target effects.[14]
Below is a diagram illustrating the differential targeting of these inhibitor classes.
Experimental Protocols
Below are detailed methodologies for key experiments used to compare and characterize TRAP1 inhibitors.
This assay directly measures the enzymatic activity of TRAP1 and is a primary method for quantifying inhibitor potency.
-
Principle: TRAP1's chaperone function is dependent on its ability to bind and hydrolyze ATP. This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.
-
Materials:
-
Recombinant human TRAP1 protein
-
Assay Buffer (e.g., 40 mM Tris pH 8.0)
-
ATP solution
-
Test inhibitors (e.g., TRAP1-selective vs. pan-inhibitor)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors. Include a vehicle control (e.g., DMSO).
-
Add recombinant human TRAP1 to each well (except for a 'no enzyme' control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the Malachite Green reagent to detect the released phosphate.
-
Measure the absorbance at 620 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[15]
-
This assay determines the cytotoxic effect of TRAP1 inhibitors on cancer cell lines.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test inhibitors
-
MTT or MTS reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2][16]
-
This animal model is used to evaluate the anti-tumor efficacy of TRAP1 inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test inhibitor on tumor growth is then monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel (optional, to support tumor formation)
-
TRAP1 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the TRAP1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).
-
Compare the tumor growth rates and final tumor sizes between the treatment and control groups to determine efficacy.[2][17]
-
Conclusion
The development of TRAP1 inhibitors represents a promising strategy for cancer therapy. While pan-Hsp90 inhibitors have shown efficacy, their broad target profile can lead to off-target effects. Newer, highly selective TRAP1 inhibitors are emerging as valuable tools to specifically probe the role of mitochondrial Hsp90 in cancer and may offer a more favorable therapeutic window. The choice between a selective or a broader-spectrum inhibitor will depend on the specific cancer type, its dependency on mitochondrial versus cytosolic chaperones, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The HSP90 Inhibitor NVP-AUY922 Radiosensitizes by Abrogation of Homologous Recombination Resulting in Mitotic Entry with Unresolved DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 13. Mechanistic evaluation of the novel HSP90 inhibitor NVP-AUY922 in adult and pediatric glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. researchgate.net [researchgate.net]
Unraveling the Distinct Roles of Trap-101 Hydrochloride and Gamitrinib: A Guide for Researchers
A critical analysis of two pharmacologically distinct agents reveals separate therapeutic targets and mechanisms of action, underscoring their non-comparable roles in drug development. While both Trap-101 hydrochloride and Gamitrinib are subjects of scientific investigation, a direct comparison of their efficacy is not scientifically valid as they engage with entirely different biological systems and are being developed for unrelated therapeutic indications. This guide serves to clarify their individual properties, mechanisms, and intended applications for the scientific community.
Gamitrinib: A Mitochondria-Targeted Hsp90/TRAP1 Inhibitor for Oncology
Gamitrinib is a novel anti-cancer agent designed to selectively target the mitochondrial pool of Heat Shock Protein 90 (Hsp90) and its homolog, TNF Receptor-Associated Protein 1 (TRAP1).[1][2][3] In cancer cells, TRAP1 is often overexpressed within the mitochondria, where it plays a crucial role in maintaining mitochondrial integrity, reprogramming metabolism, and protecting against apoptosis.[4][5][6][7]
Gamitrinib is a conjugate of an Hsp90 inhibitor and a mitochondria-targeting moiety, which allows it to accumulate specifically within the mitochondria of tumor cells.[1][2] By inhibiting the ATPase activity of mitochondrial Hsp90/TRAP1, Gamitrinib disrupts the chaperone's function, leading to a cascade of events that culminate in cancer cell death.[1][4] This "mitochondriotoxic" mechanism of action involves the induction of the mitochondrial permeability transition, leading to the release of pro-apoptotic factors and subsequent activation of caspases.[1][2] Preclinical studies have demonstrated the potent single-agent and combination cytotoxic anticancer activity of Gamitrinib in various cancer models, including those resistant to other therapies.[1][8]
This compound: A Nociceptin/Orphanin FQ Receptor Antagonist for Neurological Disorders
In contrast to Gamitrinib, this compound is not a TRAP1 inhibitor. It is an antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[9][10] The N/OFQ system is a component of the broader opioid system and is involved in modulating various physiological processes, including pain, mood, and movement.
This compound is an achiral analog of the N/OFQ receptor antagonist J-113397.[10] Its mechanism of action involves blocking the binding of the endogenous ligand, nociceptin/orphanin FQ, to its receptor. This modulation of the N/OFQ pathway has shown potential therapeutic effects in models of neurological disorders. Specifically, research has indicated that Trap-101 can alleviate experimental parkinsonism by inhibiting the nigro-thalamic pathway.[9]
Summary of Key Differences
The following table summarizes the fundamental distinctions between Gamitrinib and this compound:
| Feature | Gamitrinib | This compound |
| Molecular Target | Mitochondrial Hsp90/TRAP1 | Nociceptin/Orphanin FQ (N/OFQ) Receptor |
| Mechanism of Action | Inhibition of mitochondrial chaperone ATPase activity, leading to apoptosis. | Antagonism of the N/OFQ receptor, modulating neuronal signaling. |
| Therapeutic Area | Oncology (Cancer) | Neurology (e.g., Parkinson's Disease) |
Visualizing the Distinct Signaling Pathways
The signaling pathways affected by Gamitrinib and this compound are entirely separate, as illustrated in the diagrams below.
Experimental Protocols and Data Presentation
Due to the fundamentally different mechanisms and therapeutic targets of Gamitrinib and this compound, there are no head-to-head experimental studies comparing their efficacy. The experimental protocols used to evaluate each compound are specific to their respective fields of study.
For Gamitrinib (Oncology):
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the concentration of Gamitrinib that inhibits cancer cell growth (IC50).
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the induction of programmed cell death.
-
Mitochondrial Function Assays (e.g., Seahorse analysis, mitochondrial membrane potential measurement): To assess the impact on mitochondrial respiration and integrity.
-
In Vivo Tumor Xenograft Studies: To evaluate the anti-tumor efficacy in animal models.
For this compound (Neurology):
-
Receptor Binding Assays: To determine the affinity and selectivity for the N/OFQ receptor.
-
In Vitro Functional Assays (e.g., GTPγS binding, cAMP measurement): To assess the antagonist activity at the cellular level.
-
Animal Models of Neurological Disorders (e.g., MPTP-induced Parkinson's model): To evaluate the therapeutic effects on disease-relevant behaviors and pathologies.
-
Electrophysiological Recordings: To measure the effects on neuronal activity.
A comparative data table of efficacy would be misleading. Instead, researchers should refer to the specific literature for each compound to find relevant experimental data within its own therapeutic context.
Conclusion
References
- 1. wistar.org [wistar.org]
- 2. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 5. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TRAP-101 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Uncharted Territory of Trap-101 Hydrochloride in Oncology: A Comparative Outlook
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a perpetual frontier. Within this landscape, the compound Trap-101 hydrochloride, a potent and selective antagonist of the Nociceptin Opioid Peptide (NOP) receptor (also known as the ORL1 receptor), presents a compelling yet largely unexplored avenue. To date, public domain research has not established direct anti-cancer effects of this compound. This guide, therefore, aims to provide a comparative framework by examining the known roles of the NOP receptor system in cancer-related processes and contrasting them with established therapeutic strategies. While direct experimental data on this compound's anti-cancer efficacy is absent, an analysis of its target offers a foundation for future investigation.
The NOP Receptor System: A Potential Nexus in Cancer Biology?
The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are primarily recognized for their roles in pain modulation, particularly in the context of cancer-induced bone pain. However, emerging evidence suggests a potential, albeit complex, involvement of this system in cancer biology itself.
One study has reported significantly elevated plasma levels of nociceptin in patients with hepatocellular carcinoma, hinting at a possible pathophysiological link.[1][2] Furthermore, the expression of NOP receptor mRNA has been detected in human umbilical vein endothelial cells (HUVECs), a key component of the tumor microenvironment, although its functional translation and role in angiogenesis remain to be elucidated.
Comparative Analysis: NOP Receptor Antagonism vs. Established Anti-Cancer Modalities
The absence of direct anti-cancer data for this compound necessitates a comparative analysis based on its mechanism of action—NOP receptor antagonism—against established cancer treatment modalities.
| Therapeutic Strategy | Target / Mechanism of Action | Potential Relevance of this compound |
| Chemotherapy | DNA damage, inhibition of cell division | No direct evidence of synergistic or antagonistic interaction. The role of NOP receptor signaling in chemoresistance is unknown. |
| Targeted Therapy | Specific molecular targets (e.g., EGFR, HER2, VEGF) | The NOP receptor is a G protein-coupled receptor. Its signaling pathways could potentially intersect with pathways targeted by existing drugs. For instance, its expression in endothelial cells suggests a hypothetical role in angiogenesis, a target of drugs like bevacizumab. However, this is speculative and requires experimental validation. |
| Immunotherapy | Immune checkpoint inhibition (e.g., PD-1/PD-L1) | The influence of the NOP receptor system on the tumor immune microenvironment is currently unknown. |
| Hormone Therapy | Hormone receptors (e.g., ER, AR) | No known direct interaction with hormone receptor signaling pathways. |
Experimental Protocols: Charting a Course for Validation
To validate the potential anti-cancer effects of this compound, a series of preclinical in vitro and in vivo experiments would be essential.
In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
Methodology: Cancer cell lines from various origins (e.g., hepatocellular carcinoma, breast cancer, neuroblastoma) would be treated with increasing concentrations of this compound. Cell viability could be assessed using MTT or CellTiter-Glo assays, while proliferation could be measured by BrdU incorporation or Ki-67 staining.
-
Objective: To determine if this compound exhibits direct cytotoxic or cytostatic effects on cancer cells.
-
-
Apoptosis Assays:
-
Methodology: Annexin V/Propidium Iodide staining followed by flow cytometry would be used to quantify apoptotic and necrotic cell populations after treatment with this compound. Western blotting for key apoptosis markers like cleaved caspase-3 and PARP could also be performed.
-
Objective: To ascertain if this compound induces programmed cell death in cancer cells.
-
-
Cell Migration and Invasion Assays:
-
Methodology: Transwell migration and Matrigel invasion assays would be employed to evaluate the effect of this compound on the metastatic potential of cancer cells.
-
Objective: To investigate if NOP receptor antagonism can inhibit cancer cell motility and invasion.
-
-
Angiogenesis Assays:
-
Methodology: The effect of this compound on HUVEC proliferation, migration, and tube formation would be assessed.
-
Objective: To explore the potential anti-angiogenic properties of this compound.
-
In Vivo Models
-
Xenograft and Syngeneic Mouse Models:
-
Methodology: Human cancer cells (xenograft) or murine cancer cells (syngeneic) would be implanted into immunocompromised or immunocompetent mice, respectively. Once tumors are established, mice would be treated with this compound. Tumor growth would be monitored over time.
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and its impact on the tumor microenvironment in the presence of a functional immune system (syngeneic models).
-
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To conceptualize the potential mechanisms and the necessary research path, the following diagrams illustrate the known NOP receptor signaling and a proposed experimental workflow for validating the anti-cancer effects of this compound.
Caption: NOP Receptor Signaling Pathway
Caption: Experimental Workflow
Conclusion: A Call for Investigation
While this compound's role in oncology remains to be defined, its specific targeting of the NOP receptor—a system with tantalizing, though indirect, links to cancer biology—marks it as a compound of interest for future research. The path to validating its potential anti-cancer effects is clear and requires rigorous preclinical investigation as outlined. For now, it represents a frontier in cancer pharmacology, holding the promise of a novel therapeutic avenue pending the emergence of substantive experimental data. Researchers are encouraged to explore this uncharted territory, as the NOP receptor system may yet prove to be a valuable target in the fight against cancer.
References
Comparative Analysis of TRAP-1 Targeting Anticancer Agents: Shepherdin and Gamitrinib
A detailed guide for researchers, scientists, and drug development professionals on the preclinical performance of two prominent mitochondria-targeted Hsp90 inhibitors.
In the landscape of targeted cancer therapy, the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1), a member of the Hsp90 family, has emerged as a compelling target. Its role in maintaining mitochondrial integrity and promoting the survival of cancer cells makes it a focal point for the development of novel anticancer agents. This guide provides a comprehensive comparative analysis of two key preclinical compounds targeting this pathway: Shepherdin and Gamitrinib.
Introduction to Shepherdin and Gamitrinib
Shepherdin is a cell-permeable peptidomimetic rationally designed to mimic the Hsp90-binding interface of survivin, an anti-apoptotic protein. This design allows it to competitively inhibit the interaction between Hsp90 and its client proteins, including those within the mitochondria.[1] Shepherdin has demonstrated a selective and potent anticancer activity against a variety of tumor cells, with minimal toxicity to normal cells.[1]
Gamitrinib (GA mitochondrial matrix inhibitor) is a small molecule inhibitor of Hsp90 that is specifically targeted to the mitochondria. It is a conjugate of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) and a mitochondrial-targeting triphenylphosphonium moiety.[2] This targeted delivery enhances its concentration within the mitochondria, leading to potent induction of apoptosis in cancer cells.[2][3]
Mechanism of Action
Both Shepherdin and Gamitrinib exert their anticancer effects by inhibiting the function of Hsp90 chaperones, with a pronounced impact on the mitochondrial pool, including TRAP1. However, their specific interactions and downstream consequences exhibit some differences.
Shepherdin acts as a dual inhibitor of both cytosolic and mitochondrial Hsp90. By binding to the ATP pocket of Hsp90, it disrupts the chaperone's function, leading to the destabilization and subsequent degradation of a wide range of client proteins involved in cell survival and proliferation.[1] Its accumulation in the mitochondria allows it to directly inhibit TRAP1, triggering the mitochondrial permeability transition pore (mPTP) opening and initiating apoptosis.
Gamitrinib , due to its mitochondrial targeting, primarily accumulates in the mitochondrial matrix. There, it inhibits the ATPase activity of mitochondrial Hsp90 and TRAP1. This selective inhibition leads to a rapid collapse of mitochondrial function, loss of membrane potential, and release of pro-apoptotic factors, culminating in swift induction of apoptosis.[3] A key distinction is that Gamitrinib does not significantly affect cytosolic Hsp90 client proteins.[4]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for Shepherdin and Gamitrinib.
Preclinical Efficacy: A Comparative Summary
Both Shepherdin and Gamitrinib have demonstrated significant anticancer activity in a variety of preclinical models. The following tables summarize the available quantitative data for easy comparison.
In Vitro Cytotoxicity: IC50 Values
| Cell Line | Cancer Type | Shepherdin IC50 (µM) | Gamitrinib IC50 (µM) |
| Various | NCI-60 Panel | Not explicitly tabulated | 0.16 - 29 |
| PC3 | Prostate Cancer | Not explicitly tabulated | ~5-fold more potent than 17-AAG[5] |
| Glioma Cell Lines | Glioblastoma | Not explicitly tabulated | 2.46 (median)[6] |
In Vivo Efficacy: Xenograft Models
| Xenograft Model | Treatment | Dosing Regimen | Tumor Growth Inhibition | Reference |
| PC3 (Prostate) | Shepherdin | Not specified | Significant inhibition | [1] |
| PC3 (Prostate) | Gamitrinib (10 mg/kg) | Daily i.p. injections | Complete inhibition | [5] |
| H460 (Lung) | Gamitrinib-G4 | Dose escalation | Significant inhibition | [4] |
| U87MG (Glioblastoma) | Gamitrinib (10 mg/kg) | Every other day i.p. | Significantly delayed tumor growth | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Shepherdin and Gamitrinib.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of Shepherdin or Gamitrinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
In Vivo Tumor Xenograft Study
Xenograft studies in immunodeficient mice are a standard preclinical model to evaluate the in vivo efficacy of anticancer compounds.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.[8]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[8][9]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the compound (Shepherdin or Gamitrinib) and vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection daily or every other day).[6]
-
Efficacy and Toxicity Assessment: Continue to measure tumor volumes and monitor the body weight and overall health of the animals throughout the study.[8]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration. Tumors can then be excised for further analysis (e.g., histology, biomarker analysis).[6]
Conclusion
Both Shepherdin and Gamitrinib represent promising therapeutic strategies targeting the mitochondrial chaperone TRAP1 in cancer. Shepherdin's dual action on both cytosolic and mitochondrial Hsp90 provides a broad-spectrum approach to disrupting cancer cell survival pathways. In contrast, Gamitrinib's targeted delivery to the mitochondria offers the potential for a more focused and potent induction of apoptosis with potentially fewer off-target effects.
The preclinical data summarized in this guide highlight the potent anticancer activity of both compounds. Further head-to-head comparative studies with standardized assays and a broader range of cancer models would be invaluable for elucidating the specific advantages of each approach and guiding their future clinical development. Researchers and drug development professionals are encouraged to consider the distinct mechanisms and available preclinical evidence when designing future studies in this exciting area of cancer therapy.
References
- 1. Rational design of shepherdin, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: TTI-101 (STAT3 Inhibitor) vs. HSP90 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between TTI-101, a first-in-class STAT3 inhibitor, and Heat Shock Protein 90 (HSP90) inhibitors, two distinct classes of molecules with significant potential in oncology. While "Trap-101 hydrochloride" is not a recognized compound in scientific literature, it is highly probable that this refers to TTI-101 , a compound under investigation for its anti-tumor properties. This comparison will, therefore, focus on TTI-101 and juxtapose its characteristics with those of well-established pan-HSP90 inhibitors and the emerging class of TRAP1-selective inhibitors.
Executive Summary
TTI-101 and HSP90 inhibitors represent two different strategies for combating cancer. TTI-101 directly targets the Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling molecule involved in cancer cell proliferation, survival, and immune evasion. In contrast, HSP90 inhibitors indirectly affect a multitude of signaling pathways by targeting the molecular chaperone HSP90, which is responsible for the stability and function of numerous oncoproteins. This guide will delve into their distinct mechanisms of action, present a comparative analysis of their preclinical and clinical data, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action: A Tale of Two Targets
TTI-101: Direct Inhibition of a Master Transcription Factor
TTI-101 is an orally bioavailable, small molecule that directly inhibits STAT3.[1][2] It functions by binding to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus. This blockade of STAT3-mediated transcriptional activity disrupts multiple oncogenic pathways.[1][3] A key feature of TTI-101 is its ability to inhibit the canonical nuclear function of STAT3 while preserving its non-canonical mitochondrial functions, which may contribute to a more favorable safety profile.[4]
Signaling Pathway of TTI-101 Action
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 4. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Trap-101 Hydrochloride Against Standard of Care in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of Trap-101 hydrochloride (HCB101), a novel CD47-SIRPα antagonist, against current standard-of-care and investigational agents in hematological and solid tumor models. The data presented is based on publicly available preclinical studies, offering an objective assessment to inform research and development decisions.
Executive Summary
This compound (HCB101) is a third-generation SIRPα-Fc fusion protein designed to block the CD47-SIRPα "don't eat me" signal, thereby enhancing macrophage-mediated phagocytosis of cancer cells.[1] Preclinical data demonstrates that HCB101 exhibits potent anti-tumor activity across a range of hematological and solid tumor xenograft models.[2] Notably, in head-to-head studies, HCB101 shows superior or comparable efficacy to other CD47-targeting agents, including magrolimab (Hu5F9-G4), TTI-622, and evorpacept (ALX148), which are considered part of the evolving standard of care or are in late-stage clinical development.
Mechanism of Action: The CD47-SIRPα Axis
The CD47 protein is often overexpressed on the surface of cancer cells, where it interacts with the SIRPα receptor on macrophages. This interaction transmits an inhibitory signal that prevents the macrophage from engulfing and destroying the cancer cell. This compound acts as a "ligand trap," binding to CD47 on tumor cells and blocking its interaction with SIRPα, thus enabling the phagocytic activity of macrophages.
References
- 1. HCB101: a novel potent ligand-trap Fc-fusion protein targeting the CD47-SIRPα pathway with high safety and preclinical efficacy for hematological and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCB101: a novel potent ligand-trap Fc-fusion protein targeting the CD47-SIRPα pathway with high safety and preclinical efficacy for hematological and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Trap-101 Hydrochloride and its Functional Analogs for NOP Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to NOP Receptor Antagonists
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a significant target for the development of novel therapeutics for a range of neurological and psychiatric disorders. Antagonists of the NOP receptor are of particular interest for their potential in treating conditions such as Parkinson's disease, depression, and substance abuse. Trap-101 hydrochloride is a potent and selective NOP receptor antagonist. This guide provides a head-to-head comparison of this compound with its key functional analogs, J-113397, SB-612111, and UFP-101, supported by available experimental data to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of NOP Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of this compound and its functional analogs at the NOP receptor and other opioid receptors. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinity (pKi) of NOP Receptor Antagonists
| Compound | NOP Receptor (pKi) | µ-Opioid Receptor (pKi) | κ-Opioid Receptor (pKi) | δ-Opioid Receptor (pKi) | Selectivity for NOP vs. other Opioid Receptors |
| This compound | 8.65[1] | 6.60[1] | 6.14[1] | <5[1] | High |
| J-113397 | ~8.74 (Ki 1.8 nM)[2][3] | ~6.0 (Ki 1000 nM)[2] | ~5.2 (Ki 6400 nM)[2] | <5 (Ki >10,000 nM)[2] | Very High |
| SB-612111 | ~9.70 (pKB)[4] | - | - | - | High (Displacement of [3H]N/OFQ)[4] |
| UFP-101 | 10.24 | <7 | <7 | <7 | >3000-fold |
Table 2: Functional Antagonist Potency (pA2/pKB/IC50) of NOP Receptor Antagonists
| Compound | Assay Type | Potency | Cell/Tissue Type |
| This compound | GTPγS Binding | - | CHO-hNOP membranes |
| J-113397 | GTPγS Binding | IC50 = 5.3 nM[2] | CHO cells expressing ORL1 |
| cAMP Assay | Competitive Antagonist[2] | CHO-ORL1 | |
| SB-612111 | GTPγS Binding | pKB = 9.70[4] | CHO(hNOP) cell membranes |
| cAMP Assay | pKB = 8.63[4] | CHO(hNOP) cells | |
| Isolated Tissues | pA2 = 8.20 - 8.50[4] | Mouse/rat vas deferens, guinea pig ileum | |
| UFP-101 | GTPγS Binding | Competitive Antagonist[5] | CHO-hNOP cells |
| Spinal Cord Slices | pA2 = 6.44[6] | Mouse spinal cord |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and comparison of the presented data.
Receptor Binding Assays
These assays determine the affinity of a ligand for a specific receptor. Typically, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cell membranes containing the receptor of interest. The ability of the test compound (e.g., Trap-101) to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. The pKi is the negative logarithm of the Ki.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the NOP receptor. In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. Antagonists are evaluated by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding. The potency of an antagonist is often expressed as the IC50 (the concentration of antagonist that inhibits 50% of the agonist response) or the pKB (the negative logarithm of the equilibrium dissociation constant of the antagonist).
Visualizing Key Processes
The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for evaluating NOP receptor antagonists.
Caption: NOP Receptor Signaling Pathway.
Caption: GTPγS Binding Assay Workflow.
In Vivo Effects and Therapeutic Potential
While direct comparative in vivo studies are limited, individual studies provide insights into the potential applications of these NOP receptor antagonists.
-
This compound has been shown to attenuate motor deficits in a rat model of Parkinson's disease.
-
J-113397 has demonstrated efficacy in preventing hyperalgesia and has been investigated for its potential in treating Parkinson's disease, where it shows additive effects with L-DOPA.[2][7][8]
-
SB-612111 exhibits antidepressant-like effects in animal models and has been shown to prevent both pronociceptive and antinociceptive actions of N/OFQ, suggesting a role in mood and pain modulation.[9]
-
UFP-101 , a peptide antagonist, has been instrumental in preclinical studies investigating the role of the N/OFQ-NOP system in pain, mood, and inflammation.[5][10][11][12]
Summary and Conclusion
This compound and its functional analogs, J-113397, SB-612111, and UFP-101, are all potent and selective NOP receptor antagonists.
-
This compound offers the advantage of being an achiral analog of J-113397, potentially simplifying its synthesis while retaining a strong pharmacological profile.[13]
-
J-113397 is a well-characterized tool and the first potent non-peptidyl NOP receptor antagonist discovered.[2]
-
SB-612111 stands out for its particularly high potency as a NOP antagonist in functional assays.[4]
-
UFP-101 provides a peptidic alternative for researchers investigating the NOP receptor system.[11]
The choice of antagonist will depend on the specific requirements of the research, including the desired potency, selectivity profile, and the nature of the experimental model (in vitro vs. in vivo). This guide provides a foundational dataset to inform the selection of the most appropriate NOP receptor antagonist for future investigations into the therapeutic potential of targeting the N/OFQ system.
References
- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Trap-101 Hydrochloride's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trap-101 hydrochloride's performance with alternative NOP receptor antagonists, supported by experimental data. The information is intended to assist researchers in evaluating the utility of this compound for studies related to Parkinson's disease and other neurological disorders.
Mechanism of Action of this compound
This compound is a potent, selective, and competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. The NOP receptor and its endogenous ligand, N/OFQ, are implicated in various physiological processes, including pain modulation, motor control, and mood regulation. In the context of Parkinson's disease, the N/OFQ-NOP system is believed to play an inhibitory role in the basal ganglia motor circuit. By blocking the NOP receptor, this compound is thought to disinhibit this circuitry, thereby alleviating motor deficits.[1]
Comparative In Vitro Performance
The following tables summarize the binding affinities and functional potencies of this compound and other selective NOP receptor antagonists.
Table 1: Comparative Binding Affinities (pKi) of NOP Receptor Antagonists
| Compound | NOP Receptor (pKi) | µ-Opioid Receptor (pKi) | κ-Opioid Receptor (pKi) | δ-Opioid Receptor (pKi) | Selectivity for NOP vs. MOP/KOP/DOP |
| This compound | 8.65 | 6.60 | 6.14 | <5 | High |
| UFP-101 | 10.24 | <7 | <7 | <7 | >3000-fold |
| JTC-801 | 8.09 (Ki = 8.2 nM) | 6.99 (Ki = 102.9 nM) | 5.98 (Ki = 1057.5 nM) | 4.06 (Ki = 8647.2 nM) | ~12.5-fold (vs. µ), >129-fold (vs. κ), >1055-fold (vs. δ) |
| SB-612111 | 9.48 (Ki = 0.33 nM) | 7.24 (Ki = 57.5 nM) | 7.31 (Ki = 48.6 nM) | 6.20 (Ki = 639.1 nM) | ~174-fold (vs. µ), ~486-fold (vs. κ), ~6391-fold (vs. δ) |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Comparative Functional Antagonist Potency of NOP Receptor Antagonists
| Compound | Assay | Parameter | Value |
| This compound | GTPγS Binding | pA2 | Not explicitly found |
| UFP-101 | GTPγS Binding | pA2 | 8.4 - 9.0 |
| SB-612111 | GTPγS Binding | pKB | 9.70 |
| JTC-801 | cAMP Accumulation | pA2 | Not explicitly found |
Note: pA2 and pKB are measures of antagonist potency. A higher value indicates greater potency.
Comparative In Vivo Performance in a Parkinson's Disease Model
Studies in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease have demonstrated the efficacy of NOP receptor antagonists in alleviating motor deficits.
This compound:
-
Alleviated akinesia/bradykinesia and improved overall gait ability in hemiparkinsonian rats, with efficacy starting at a dose of 1 mg/kg.[1]
-
Systemic administration (10 mg/kg) was associated with reduced glutamate and enhanced GABA release in the substantia nigra, and reduced GABA release in the ipsilateral ventro-medial thalamus.[1]
-
Showed a positive interaction with L-DOPA, where a combination with an ineffective dose of L-DOPA resulted in larger neurochemical and behavioral responses.[1]
UFP-101:
-
Has been shown to reverse akinesia in animal models by inhibiting the N/OFQergic tone that facilitates glutamate release.[2]
Direct comparative in vivo studies between this compound and other NOP antagonists in the same experimental setup are limited in the publicly available literature. However, the existing data for individual compounds support the therapeutic potential of NOP receptor antagonism in Parkinson's disease.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293 cells) stably expressing the human NOP receptor.
-
Incubation: A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of a compound as an agonist or antagonist at the NOP receptor.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are used.
-
Incubation: Membranes are incubated with GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Stimulation: To measure agonist activity, varying concentrations of the test compound are added, and the stimulation of [³⁵S]GTPγS binding is measured. The maximal effect (Emax) and the concentration producing 50% of the maximal effect (EC50) are determined.
-
Antagonist Activity: To measure antagonist activity, a fixed concentration of a known NOP receptor agonist is added in the presence of varying concentrations of the test compound (e.g., this compound). The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and the antagonist potency (pA2 or pKB) is calculated.
-
Separation and Detection: Bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration, and the radioactivity is quantified.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of NOP receptor antagonists in alleviating motor deficits associated with Parkinson's disease.
Methodology:
-
Lesion Induction: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the substantia nigra of one hemisphere of the rat brain.
-
Behavioral Testing: After a recovery period, the animals are assessed for motor impairments using a battery of behavioral tests, including:
-
Rotational Behavior: The number of rotations contralateral to the lesion is measured following administration of a dopamine agonist (e.g., apomorphine).
-
Cylinder Test: Asymmetry in forelimb use during spontaneous exploration is assessed.
-
Stepping Test: The ability of the rat to adjust its paw position in response to being moved sideways is measured.
-
-
Drug Administration: The test compound (e.g., this compound) is administered systemically (e.g., intraperitoneally or orally) at various doses.
-
Post-treatment Assessment: Behavioral tests are repeated after drug administration to evaluate the compound's ability to reverse the motor deficits.
Visualizations
Caption: NOP receptor signaling pathway and the antagonistic action of Trap-101.
Caption: General experimental workflow for comparing NOP receptor antagonists.
References
- 1. The novel nociceptin/orphanin FQ receptor antagonist Trap-101 alleviates experimental parkinsonism through inhibition of the nigro-thalamic pathway: positive interaction with L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alterations of N/OFQ and NOP receptor gene expression in the substantia nigra and caudate putamen of MPP+ and 6-OHDA lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Trap-101 Hydrochloride with Chemotherapy: A Review of Preclinical and Clinical Data
Currently, there is no publicly available scientific literature, preclinical data, or clinical trial information detailing the synergistic effects of Trap-101 hydrochloride with chemotherapy for the treatment of cancer.
This compound is identified in scientific literature as a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. Research primarily focuses on its potential therapeutic applications in neurological and psychiatric disorders, particularly Parkinson's disease, and not in oncology.
This guide will provide a comprehensive overview of the known pharmacology of this compound, explore the broader context of the NOP receptor in cancer, and draw comparisons with other therapeutic agents to offer a complete picture for researchers, scientists, and drug development professionals.
Understanding this compound and the NOP Receptor
This compound's mechanism of action is centered on blocking the NOP receptor. The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ, are involved in a variety of physiological processes, including pain perception, mood, and motor control. The therapeutic rationale for its investigation in Parkinson's disease stems from its ability to modulate neurotransmitter systems in the brain.
While direct evidence for this compound in cancer is absent, some studies have begun to explore the role of the NOP receptor in oncology, suggesting potential avenues for future research.
The NOP Receptor in Cancer: An Emerging Area of Investigation
Recent studies have indicated that the NOP receptor system may play a role in cancer, although this is an early field of investigation.
-
Expression in Tumors: Research has shown that the nociceptin receptor is overexpressed in non-small cell lung cancer (NSCLC) tissues, and its expression level may be correlated with patient prognosis[1]. This finding suggests that the NOP receptor could be a potential biomarker or therapeutic target in this type of cancer.
-
Cancer-Related Pain: The NOP receptor system is a target for alleviating cancer-induced bone pain[2]. NOP receptor agonists have demonstrated analgesic properties in preclinical models of cancer pain, indicating a role in supportive care for cancer patients[2][3].
It is important to distinguish between the roles of NOP receptor agonists (which activate the receptor) for pain management and antagonists like this compound (which block the receptor). The therapeutic implications of blocking the NOP receptor in the context of cancer cell growth and proliferation have not yet been elucidated.
Comparison with Other Opioid Receptor Antagonists in Oncology
To provide context, it is useful to examine the research into other opioid receptor antagonists in cancer therapy. For instance, antagonists of the mu-opioid receptor (MOR) have been investigated for their potential to inhibit tumor growth and enhance the efficacy of chemotherapy. Some studies suggest that MOR antagonists may have antineoplastic effects and could be used as adjuvants to chemotherapy drugs[4]. This provides a conceptual framework for how a receptor antagonist could potentially have a role in cancer treatment, though it must be emphasized that this is speculative for this compound and the NOP receptor.
Clarifying "101" Nomenclature in Oncology
The "-101" designation is common in drug development and can lead to confusion. It is crucial to differentiate this compound from other investigational cancer drugs with similar naming conventions. The table below summarizes several "101" drugs in oncology, none of which are related to this compound.
| Drug Name | Target/Mechanism | Therapeutic Area | Key Findings in Combination Therapy |
| HCB101 | CD47-SIRPα pathway inhibitor | Hematological and Solid Tumors | Showed synergistic anti-tumor effects when combined with anti-HER2 or anti-EGFR monoclonal antibodies in preclinical models[5]. |
| CRLX101 (formerly IT-101) | Nanoparticle conjugate of camptothecin (a topoisomerase I inhibitor) | Various Cancers (including Glioblastoma and Lymphoma) | Preclinical studies demonstrated significant antitumor activity as a single agent. Effective in tumors resistant to irinotecan[6][7][8]. |
| BPB-101 | Bispecific antibody targeting GARP-TGF-β complex, free TGF-β, and PD-L1 | Cancer Immunotherapy | Preclinical data shows significant tumor growth inhibition as a single agent[9]. |
| AT-101 | Bcl-xL Inhibitor | Advanced Laryngeal Cancer | Investigated in combination with platinum and docetaxel chemotherapy in a clinical trial[10]. |
Experimental Protocols: A General Framework
While no specific experimental protocols for this compound in combination with chemotherapy exist, a general methodology for assessing synergistic effects in preclinical cancer models would typically involve the following:
In Vitro Synergy Assessment
-
Cell Culture: Cancer cell lines relevant to the chemotherapy agent's indication would be cultured under standard conditions.
-
Drug Treatment: Cells would be treated with this compound alone, a chemotherapy agent alone, and the combination of both at various concentrations.
-
Viability/Proliferation Assays: Assays such as MTT, MTS, or CellTiter-Glo would be used to measure cell viability and proliferation after a set incubation period (e.g., 72 hours).
-
Synergy Analysis: The data would be analyzed using software that calculates a Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Models
-
Tumor Implantation: Immunocompromised mice would be subcutaneously or orthotopically implanted with human cancer cells.
-
Treatment Groups: Once tumors reach a specified size, mice would be randomized into groups to receive vehicle control, this compound alone, chemotherapy alone, or the combination therapy.
-
Tumor Growth Monitoring: Tumor volume would be measured regularly (e.g., twice weekly) with calipers.
-
Efficacy Endpoints: The primary endpoint would be tumor growth inhibition. Secondary endpoints could include survival, body weight (as a measure of toxicity), and biomarker analysis of tumor tissue post-treatment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be investigated if a link between the NOP receptor and cancer cell survival were established, and a general workflow for evaluating drug synergy.
Caption: Hypothetical NOP receptor signaling in cancer cells.
Caption: General experimental workflow for synergy assessment.
Conclusion
References
- 1. Nociceptin Receptor Is Overexpressed in Non-small Cell Lung Cancer and Predicts Poor Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nociceptin/orphanin FQ receptor system as a target to alleviate cancer‐induced bone pain in rats: Model validation and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]
- 4. Antagonists of the Mu-Opioid Receptor in the Cancer Patient: Fact or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCB101: a novel potent ligand-trap Fc-fusion protein targeting the CD47-SIRPα pathway with high safety and preclinical efficacy for hematological and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy of the camptothecin-polymer conjugate IT-101 in multiple cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical results of camptothecin-polymer conjugate (IT-101) in multiple human lymphoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and preclinical evaluation of BPB-101: a novel triple functional bispecific antibody targeting GARP-TGF-β complex/SLC, free TGF-β and PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotherapy AND Bcl-xL Inhibitor (AT-101) For Organ Preservation In Adults With Advanced Laryngeal Cancer | Clinical Research Trial Listing [centerwatch.com]
Safety Operating Guide
Navigating the Safe Disposal of Trap-101 Hydrochloride: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to don the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of Trap-101 hydrochloride, particularly during disposal, should be conducted within a well-ventilated chemical fume hood to mitigate the risk of inhalation.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of laboratory waste is to never discard hazardous chemicals down the drain without proper treatment.[1] The following steps delineate the recommended procedure for the safe disposal of this compound:
-
Segregation and Collection : All waste containing this compound, including unused stock solutions, contaminated labware such as pipette tips and vials, and any materials used for spill cleanup, must be collected in a designated and clearly labeled hazardous waste container.[1] This container must be chemically compatible with the waste and feature a secure, leak-proof closure.[1] It is crucial to avoid mixing this compound waste with incompatible chemicals.[1]
-
Neutralization of Aqueous Waste : For aqueous solutions of this compound, neutralization is a critical step to render the waste less hazardous. This process involves carefully adding a weak base to the acidic solution.
-
If approved by your institution's environmental health and safety office, slowly add a weak base like sodium bicarbonate (baking soda) to the acidic waste solution while stirring continuously.[1][2] This should be performed in a larger container to safely manage any potential effervescence or gas evolution.[1]
-
Monitor the pH of the solution periodically using a pH meter or pH paper.[1][2]
-
Continue to add the base in small increments until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.[1] Once the reaction, indicated by fizzing, has ceased and the pH is neutral (pH 7), the neutralization is complete.[2]
-
-
Container Management : The hazardous waste container should remain closed at all times except when waste is being added.[1] The container must be clearly labeled as "Hazardous Waste" and include a detailed description of its contents, specifying "this compound waste" and any other chemicals present in the mixture.[1]
-
Disposal of Empty Containers : Empty containers that previously held this compound should be triple-rinsed with a suitable solvent, such as water or ethanol.[1] The rinsate from this cleaning process must be collected and treated as hazardous waste.[1] After triple-rinsing and defacing the original label, the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.[1]
-
Final Disposal : The neutralized aqueous waste, now considered a neutral salt solution, may be permissible for drain disposal if the concentration of the salt is below 1% and local regulations allow.[3] However, it is always best practice to consult with your institution's chemical safety office for final approval. All other solid waste and contaminated materials should be disposed of through your institution's hazardous waste management program, which typically involves incineration at a permitted facility.[4]
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Neutralization pH Range | 6.0 - 8.0 | [1] |
| Target Neutral pH | 7 | [2] |
| Concentration for Sewer Disposal | Below 1% for neutral salts | [3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Trap-101 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Trap-101 hydrochloride, a nociceptin/orphanin FQ (NOP) receptor antagonist. Given the absence of a publicly available specific Safety Data Sheet (SDS), these recommendations are based on established best practices for managing potent, novel chemical compounds in a laboratory environment.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The required level of protection varies depending on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over a lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors may be generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of all PPE.
II. Experimental Workflow for Safe Handling
A systematic approach is critical to ensure safety during the handling of this compound. The following workflow outlines the necessary steps from preparation to disposal.
Caption: A procedural workflow for the safe handling of this compound.
III. Operational and Disposal Plans
A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.[1]
A. Handling Procedures
-
Preparation :
-
Designate a specific area for handling, preferably within a certified chemical fume hood.[1]
-
Ensure proper ventilation and have all necessary equipment and PPE readily available.[1]
-
Minimize the quantity of the compound to be handled.[1]
-
Review all available safety information and the experimental protocol before beginning work.
-
-
Handling :
-
Always wear the appropriate PPE as outlined in the table above.[1]
-
Avoid direct contact with the skin and eyes.[1]
-
Handle the compound in a manner that prevents the generation of aerosols.[1]
-
Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.[1]
-
Decontaminate all equipment immediately after use.[1]
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact : Rinse the eyes for several minutes with running water.[2]
-
Inhalation : Move to an area with fresh air and seek medical attention if any symptoms develop.[2]
-
Ingestion : Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[2]
-
B. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be treated as hazardous waste.
-
Segregate chemical waste by general type (e.g., flammables, poisons, acids) to prevent incompatible substances from mixing.[3]
-
-
Waste Containers :
-
Disposal Method :
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
